Y06137
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[1-(cyclohexylmethyl)-6-[(3S)-3-methylmorpholin-4-yl]benzimidazol-2-yl]-3-methyl-1,2-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O2/c1-18-17-32-13-12-30(18)22-9-10-24-25(15-22)31(16-20-6-4-3-5-7-20)27(28-24)21-8-11-26-23(14-21)19(2)29-33-26/h8-11,14-15,18,20H,3-7,12-13,16-17H2,1-2H3/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCNBHVRGVCHIQ-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=CC3=C(C=C2)N=C(N3CC4CCCCC4)C5=CC6=C(C=C5)ON=C6C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCCN1C2=CC3=C(C=C2)N=C(N3CC4CCCCC4)C5=CC6=C(C=C5)ON=C6C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Y06137: A Technical Guide to its Mechanism of Action as a BET Inhibitor in Castration-Resistant Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of Y06137, a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This compound has demonstrated significant therapeutic potential in preclinical models of castration-resistant prostate cancer (CRPC), a disease state characterized by the progression of prostate cancer despite androgen deprivation therapy. This document outlines the molecular interactions, cellular effects, and in vivo efficacy of this compound, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: Targeting BET Bromodomains
This compound functions as an epigenetic modulator by targeting the bromodomains of BET proteins, primarily BRD4.[1][2] BET proteins are crucial "readers" of the epigenetic code, recognizing and binding to acetylated lysine residues on histone tails. This interaction tethers BET proteins to chromatin, where they recruit transcriptional machinery to drive the expression of key oncogenes.
In the context of castration-resistant prostate cancer, the androgen receptor (AR) and the proto-oncogene MYC are critical drivers of tumor growth and survival.[1][2] this compound competitively binds to the acetyl-lysine binding pocket of BRD4, displacing it from chromatin and thereby preventing the transcription of AR, its variants, and MYC.[1][2] This leads to the downregulation of their protein products, resulting in cell cycle arrest and inhibition of tumor growth.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and anti-tumor activity.
Table 1: Binding Affinity and In Vitro Potency of this compound
| Parameter | Value | Cell Lines | Reference |
| Binding Affinity (Kd) for BRD4(1) | 81 nM | - | [1][2] |
| IC50 (Cell Growth Inhibition) | 0.29 µM | VCaP | [1] |
| 0.47 µM | LNCaP | [1] | |
| 0.70 µM | 22Rv1 | [1] | |
| 0.84 µM | C4-2B | [1] |
Table 2: In Vivo Efficacy of this compound in a C4-2B CRPC Xenograft Model
| Parameter | Value | Dosing Regimen | Reference |
| Tumor Growth Inhibition (TGI) | 51% | 50 mg/kg, i.p., 5 times per week for 25 days | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
References
Y06137: A Technical Guide to its Biological Targets and Pathways in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Y06137 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with significant therapeutic potential in the treatment of castration-resistant prostate cancer (CRPC).[1][2][3][4] This technical guide provides an in-depth overview of the biological targets and signaling pathways of this compound, presenting key quantitative data and detailed experimental methodologies.
Primary Biological Target: Bromodomain and Extra-Terminal (BET) Proteins
The primary molecular targets of this compound are the BET proteins, which include BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][5] These proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[1][6] They contain two conserved N-terminal bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails and other proteins.[1][6][7] This interaction is critical for recruiting transcriptional regulatory complexes to chromatin, thereby activating gene expression.[7]
This compound acts as a competitive inhibitor, binding to the bromodomains of BET proteins and preventing their association with acetylated histones.[5] This displacement leads to the suppression of a specific subset of genes, many of which are key drivers of cancer cell proliferation and survival.[7]
Quantitative Data
The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound.
Table 1: Binding Affinity of this compound for BRD4(1)
| Compound | Target | Kd (nM) |
| This compound | BRD4(1) | 81 |
Data sourced from multiple references.[1][2][3][4][6]
Table 2: In Vitro Cell Viability (IC50) of this compound in Prostate Cancer Cell Lines
| Cell Line | Description | IC50 (µM) |
| LNCaP | Androgen-sensitive human prostate adenocarcinoma | 0.47 |
| C4-2B | Castration-resistant LNCaP derivative | 0.84 |
| 22Rv1 | Human prostate carcinoma, expresses AR and AR-V7 | 0.70 |
| VCaP | Human prostate cancer, overexpresses AR | 0.29 |
Data sourced from MedchemExpress.[3]
Table 3: In Vivo Efficacy of this compound in a CRPC Xenograft Model
| Model | Dosing | Treatment Duration | Tumor Growth Inhibition (TGI) |
| C4-2B Xenograft | 50 mg/kg, i.p., 5 times/week | 25 days | 51% |
Data sourced from MedchemExpress.[3]
Signaling Pathways Modulated by this compound
By inhibiting BET proteins, this compound significantly impacts key signaling pathways that are critical for the growth and survival of prostate cancer cells.
Androgen Receptor (AR) Signaling Pathway
The AR signaling pathway is a primary driver of prostate cancer.[8][9] BET proteins, particularly BRD4, are critical co-regulators of AR-driven transcription.[2] this compound treatment leads to the downregulation of both full-length AR (AR-fl) and its constitutively active splice variants, such as AR-V7, which are often associated with resistance to AR-targeted therapies.[2][3] The inhibition of AR and its target genes is a central mechanism of this compound's anti-tumor activity.
MYC Signaling Pathway
The oncoprotein c-MYC is another critical target of BET inhibitors.[5][8] MYC is a master transcriptional regulator that drives cell proliferation and is frequently overexpressed in prostate cancer.[10] BET inhibitors have been shown to epigenetically downregulate the expression of MYC.[8] There is a complex interplay between the AR and MYC pathways, with evidence suggesting both synergistic and antagonistic interactions.[10][11][12] By downregulating MYC, this compound can inhibit prostate cancer cell growth, even in AR-independent contexts.[13]
Immune Checkpoint Regulation
Recent studies have indicated that BET inhibitors can also modulate the tumor immune microenvironment. Specifically, they have been shown to repress the expression of the immune checkpoint ligand PD-L1 (Programmed death-ligand 1), encoded by the CD274 gene.[14] This downregulation is independent of MYC expression and can enhance anti-tumor immune responses.[14] This suggests that this compound may have dual effects: directly inhibiting tumor cell growth and enhancing the immune system's ability to recognize and attack cancer cells.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the activity of this compound.
BRD4 Binding Assay (AlphaScreen)
Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based assay used to measure the binding of this compound to the BRD4 bromodomain.[15] It relies on the interaction of donor and acceptor beads, which, when in close proximity, generate a chemiluminescent signal.[15]
Methodology:
-
Reagent Preparation: Biotinylated histone peptides (the natural ligand) and a tagged BRD4 protein are prepared. This compound is serially diluted to various concentrations.
-
Assay Plate Setup: The tagged BRD4 protein, biotinylated histone peptide, and varying concentrations of this compound are added to the wells of a microplate.
-
Incubation: The plate is incubated to allow for binding competition between the histone peptide and this compound to the BRD4 protein.
-
Bead Addition: Streptavidin-coated donor beads (which bind to the biotinylated histone) and antibody-coated acceptor beads (which bind to the tagged BRD4) are added.
-
Signal Detection: The plate is incubated in the dark, and the chemiluminescent signal is read using a plate reader. A decrease in signal indicates that this compound has displaced the histone peptide from BRD4.
-
Data Analysis: The IC50 value is calculated, representing the concentration of this compound required to inhibit 50% of the BRD4-histone interaction.
Cell Viability Assay (MTT/MTS)
Principle: These colorimetric assays measure the metabolic activity of cells as an indicator of cell viability.[16] Viable cells contain mitochondrial dehydrogenases that convert a tetrazolium salt (MTT or MTS) into a colored formazan product.[16] The amount of formazan produced is proportional to the number of living cells.[16]
Methodology:
-
Cell Seeding: Prostate cancer cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 72-96 hours).
-
Reagent Addition: MTT or MTS reagent is added to each well.
-
Incubation: The plate is incubated to allow for the conversion of the tetrazolium salt to formazan.
-
Solubilization (for MTT): If using MTT, a solubilizing agent is added to dissolve the formazan crystals.[16]
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The absorbance readings are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value is determined.
Gene and Protein Expression Analysis
Quantitative Real-Time PCR (qRT-PCR):
-
RNA Extraction: Total RNA is extracted from prostate cancer cells treated with this compound or a vehicle control.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
PCR Amplification: The cDNA is used as a template for PCR amplification with primers specific for target genes (e.g., AR, MYC, PSA) and a housekeeping gene for normalization.
-
Data Analysis: The relative expression of the target genes is calculated to determine the effect of this compound on their transcription.
Western Blotting:
-
Protein Extraction: Total protein is extracted from treated and control cells.
-
Protein Quantification: The protein concentration is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., AR, MYC, BRD4) and a loading control (e.g., actin).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme that allows for chemiluminescent or fluorescent detection.
-
Analysis: The protein bands are visualized and quantified to determine the effect of this compound on protein levels.
Conclusion
This compound is a promising BET inhibitor with potent activity against prostate cancer cells, particularly in the context of castration resistance. Its mechanism of action involves the disruption of key oncogenic signaling pathways, primarily the Androgen Receptor and MYC pathways. The quantitative data from in vitro and in vivo studies demonstrate its potential as a therapeutic agent. Further research and clinical development are warranted to fully elucidate the therapeutic utility of this compound in the treatment of prostate cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. BET inhibitor - Wikipedia [en.wikipedia.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET inhibitors in metastatic prostate cancer: therapeutic implications and rational drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Second generation androgen receptor antagonists and challenges in prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A positive role of c-Myc in regulating androgen receptor and its splice variants in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Androgen receptor and MYC equilibration centralizes on developmental super-enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BET Bromodomain Inhibition Blocks the Function of a Critical AR-Independent Master Regulator Network in Lethal Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BET-Bromodomain Inhibitors Engage the Host Immune System and Regulate Expression of the Immune Checkpoint Ligand PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vivo Efficacy of Y06137: A Technical Overview for Drug Development Professionals
An In-depth Analysis of Preclinical Antitumor Activity in Castration-Resistant Prostate Cancer Models
This technical guide provides a comprehensive overview of the in vivo efficacy of Y06137, a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. The data herein is targeted towards researchers, scientists, and drug development professionals engaged in the fields of oncology and epigenetic therapeutics. This document summarizes the key preclinical findings, experimental methodologies, and the underlying mechanism of action of this compound in relevant animal models of castration-resistant prostate cancer (CRPC).
Core Efficacy Data
This compound has demonstrated significant antitumor activity in a well-established xenograft model of human castration-resistant prostate cancer. The primary in vivo study was conducted using the C4-2B human prostate cancer cell line, a model known for its androgen-independent growth, which mimics the clinical scenario of CRPC.
Quantitative Summary of In Vivo Efficacy
The in vivo antitumor effect of this compound was evaluated in a C4-2B CRPC xenograft mouse model. Administration of this compound at a dose of 50 mg/kg via intraperitoneal injection, five times per week for 25 days, resulted in a substantial 51% tumor growth inhibition (TGI) .[1] The treatment was reported to be well-tolerated by the animals, with no significant adverse effects observed.[1]
| Parameter | Vehicle Control | This compound-Treated |
| Animal Model | C4-2B Human Prostate Cancer Xenograft | C4-2B Human Prostate Cancer Xenograft |
| Treatment | Vehicle | This compound |
| Dosage | - | 50 mg/kg |
| Route of Administration | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| Dosing Schedule | 5 times per week | 5 times per week |
| Treatment Duration | 25 Days | 25 Days |
| Tumor Growth Inhibition (TGI) | - | 51%[1] |
| Reported Toxicity | Not Reported | Well-tolerated[1] |
Experimental Protocols
The following sections detail the methodologies employed in the key in vivo efficacy studies of this compound. While the full, detailed protocols from the primary publication were not accessible, the procedures outlined below are based on standard and widely accepted practices for such preclinical oncology studies.
C4-2B Xenograft Mouse Model
-
Cell Line: C4-2B human prostate carcinoma cells were utilized. These cells are androgen-independent and are a well-characterized model for CRPC.
-
Animal Strain: Typically, male immunodeficient mice, such as NOD-SCID or athymic nude mice, aged 6-8 weeks, are used for xenograft studies to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of C4-2B cells (typically 1-5 x 10^6 cells in a sterile medium/Matrigel mixture) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to establish and reach a predetermined size (e.g., 100-200 mm³) before the commencement of treatment. Tumor volume is measured regularly (e.g., twice weekly) using calipers, and the volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach the target size, animals are randomized into control and treatment groups to ensure an even distribution of tumor volumes.
Drug Administration
-
Compound Formulation: this compound is formulated for in vivo use. A common formulation for intraperitoneal injection involves dissolving the compound in a vehicle such as a solution of DMSO, PEG300, and saline. The final concentration is adjusted to deliver the desired dose in a specific injection volume.
-
Dosing Regimen: In the pivotal study, this compound was administered at a dose of 50 mg/kg body weight.[1]
-
Route and Schedule: The compound was delivered via intraperitoneal (i.p.) injection, five times per week for a duration of 25 days.[1] The control group receives injections of the vehicle on the same schedule.
Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition (TGI): The primary efficacy endpoint is the percentage of TGI, calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Toxicity Monitoring: Animal well-being is monitored throughout the study. This includes regular body weight measurements, observation of behavior, and assessment of any signs of distress or toxicity.
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of the BET family of proteins, with a high affinity for the BRD4(1) bromodomain, exhibiting a dissociation constant (Kd) of 81 nM.[1] BET proteins are epigenetic "readers" that play a critical role in the regulation of gene transcription. In the context of prostate cancer, BRD4 is known to be a key co-activator of the Androgen Receptor (AR) and the oncogenic transcription factor MYC.
By binding to the bromodomains of BET proteins, this compound displaces them from acetylated histones, thereby preventing the recruitment of the transcriptional machinery necessary for the expression of key oncogenes. In prostate cancer cells, this leads to the downregulation of both full-length AR and its splice variants, as well as the suppression of AR-regulated genes and MYC.[1] The inhibition of these critical drivers of prostate cancer proliferation and survival is the primary mechanism underlying the antitumor efficacy of this compound.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in prostate cancer cells.
Experimental Workflow for In Vivo Efficacy Study
Caption: Experimental workflow for the in vivo assessment of this compound.
References
Y06137: A Preclinical Safety and Toxicity Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Y06137 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a particular affinity for BRD4(1) (Kd = 81 nM).[1][2][3] It is a benzo[d]isoxazole derivative under investigation for its therapeutic potential in castration-resistant prostate cancer (CRPC).[1][4][5] As with any novel therapeutic agent, a thorough understanding of its safety and toxicity profile is paramount for further development and potential clinical translation. This technical guide provides a comprehensive overview of the available preclinical safety and toxicity data for this compound, supplemented with class-wide toxicological information for BET inhibitors to provide a broader context.
Quantitative Toxicity Data
While specific, comprehensive non-clinical toxicology studies for this compound are not publicly available, the following tables summarize the available in vitro efficacy data, which provides an initial indication of its cellular potency, and in vivo tolerability from the primary literature.
Table 1: In Vitro Cytotoxicity of this compound in Human Prostate Cancer Cell Lines [1][2]
| Cell Line | Description | IC50 (µM) | Exposure Time |
| LNCaP | Androgen-sensitive human prostate adenocarcinoma | 0.47 | 96 hours |
| C4-2B | Castration-resistant LNCaP subline | 0.84 | 96 hours |
| 22Rv1 | Human prostate carcinoma, expresses AR and AR-V7 | 0.70 | 96 hours |
| VCaP | Human prostate carcinoma, overexpresses AR | 0.29 | 144 hours |
Table 2: In Vivo Tolerability of this compound [1][2]
| Species | Dosing Regimen | Observations |
| Mice | 50 mg/kg, intraperitoneal injection, 5 times per week for 25 days | Well tolerated, based on animal body weight and general behavior.[1][2] |
Known and Potential Toxicities of BET Inhibitors (Class-wide Effects)
Clinical trials involving various BET inhibitors have revealed a consistent pattern of on-target toxicities. These are important to consider in the development of this compound. The most commonly reported adverse events include:
-
Hematological: Thrombocytopenia is the most frequent and often dose-limiting toxicity.[1][6] Anemia and neutropenia are also commonly observed.[1]
-
Gastrointestinal: Diarrhea, nausea, and vomiting are common.[1]
-
Constitutional: Fatigue is a significant and frequently reported side effect.[1][6]
-
Other: Dysgeusia (altered taste) and decreased appetite are also noted.[1]
Signaling Pathways and Mechanisms of Toxicity
The toxicities associated with BET inhibitors are generally considered to be on-target effects, stemming from the inhibition of BRD4 and other BET proteins which are crucial for the transcription of key genes in various normal tissues.
Caption: Simplified signaling pathway illustrating how BET inhibition by this compound can lead to both anti-tumor effects and on-target toxicities.
Generalized Experimental Protocols for Preclinical Toxicity Assessment
The following outlines a generalized experimental workflow for assessing the preclinical safety and toxicity of a novel BET inhibitor like this compound, based on standard regulatory guidelines.
In Vitro Cytotoxicity Assay
-
Cell Culture: Culture human cancer cell lines (e.g., LNCaP, C4-2B, 22Rv1, VCaP) and a non-cancerous human cell line (e.g., primary epithelial cells) in appropriate media and conditions.
-
Compound Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound (e.g., 0.001 to 100 µM) for a specified duration (e.g., 72-144 hours).
-
Viability Assessment: Determine cell viability using a commercial assay such as CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a four-parameter logistic curve.
Caption: A generalized workflow for determining the in vitro cytotoxicity of this compound.
In Vivo Acute Toxicity Study (Rodent Model)
-
Animal Model: Use healthy, young adult mice (e.g., C57BL/6), acclimatized for at least one week.
-
Dose Formulation: Prepare this compound in a suitable vehicle.
-
Dose Administration: Administer single doses of this compound via a clinically relevant route (e.g., intraperitoneal or oral) to several dose groups (e.g., 10, 50, 200, 1000 mg/kg) and a vehicle control group.
-
Observation: Monitor animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals. Collect major organs for histopathological examination.
-
Blood Analysis: Collect blood samples for hematology and clinical chemistry analysis.
Conclusion
This compound is a promising BET inhibitor with demonstrated in vitro and in vivo anti-cancer activity in preclinical models of castration-resistant prostate cancer. The available data suggests it is well-tolerated in mice at therapeutic doses. However, a comprehensive understanding of its safety and toxicity profile requires further dedicated studies. Based on the known class-wide effects of BET inhibitors, potential on-target toxicities, particularly hematological and gastrointestinal, should be carefully monitored in future preclinical and clinical development. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of the safety and toxicity of this compound.
References
- 1. Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fda.gov [fda.gov]
- 4. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. researchgate.net [researchgate.net]
The BET Inhibitor Y06137: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Y06137 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with demonstrated preclinical activity in models of castration-resistant prostate cancer (CRPC). As epigenetic readers, BET proteins play a crucial role in regulating the transcription of key oncogenes, including Androgen Receptor (AR) and MYC. By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, this compound disrupts their chromatin localization and subsequent transcriptional activation of target genes, leading to cell growth inhibition and tumor suppression. This technical guide provides a comprehensive summary of the currently available pharmacokinetic and pharmacodynamic data for this compound, along with detailed experimental methodologies for key assays.
Pharmacodynamics
The pharmacodynamic profile of this compound has been characterized through a series of in vitro and in vivo studies, highlighting its potent and selective inhibition of BET proteins and its downstream effects on cancer cell biology.
Quantitative Pharmacodynamic Data
| Parameter | Value | Cell Lines/System | Reference |
| Binding Affinity (Kd) for BRD4(1) | 81 nM | Biochemical Assay | [1] |
| IC50 (Cell Growth Inhibition) | [2] | ||
| 0.47 µM | LNCaP | [2] | |
| 0.84 µM | C4-2B | [2] | |
| 0.70 µM | 22Rv1 | [2] | |
| 0.29 µM | VCaP | [2] | |
| In Vivo Efficacy (Tumor Growth Inhibition - TGI) | 51% | C4-2B CRPC Xenograft Model in Mice | [2] |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the transcriptional activity of BET proteins, primarily BRD4. This leads to the downregulation of key oncogenes, including the Androgen Receptor (AR) and MYC, which are critical for the proliferation and survival of prostate cancer cells.
Caption: Mechanism of action of this compound as a BET inhibitor.
Pharmacokinetics
Detailed quantitative pharmacokinetic parameters for this compound, such as Cmax, Tmax, AUC, and half-life, are not currently available in the public domain. The primary preclinical in vivo study identified focused on efficacy rather than comprehensive pharmacokinetic profiling.
In Vivo Studies
A study in a C4-2B castration-resistant prostate cancer (CRPC) xenograft mouse model demonstrated the in vivo therapeutic potential of this compound.[2]
| Parameter | Value |
| Animal Model | C4-2B CRPC Xenograft in Mice |
| Dosing Regimen | 50 mg/kg, intraperitoneal (i.p.) injection, 5 times per week |
| Treatment Duration | 25 days |
| Outcome | 51% Tumor Growth Inhibition (TGI) |
| Tolerability | Well-tolerated, with no significant changes in body weight or general behavior |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound.
Experimental Workflow Overview
Caption: General experimental workflow for preclinical evaluation of this compound.
Cell Growth Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of various prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (LNCaP, C4-2B, 22Rv1, VCaP)
-
Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Protocol:
-
Seed prostate cancer cells into 96-well plates at a predetermined optimal density.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for the specified duration (e.g., 96 hours for LNCaP, C4-2B, and 22Rv1; 144 hours for VCaP).[2]
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Colony Formation Assay
Objective: To assess the long-term effect of this compound on the clonogenic survival and proliferative capacity of single cancer cells.
Materials:
-
Prostate cancer cell lines
-
6-well plates
-
This compound stock solution
-
Fixation solution (e.g., methanol or 4% paraformaldehyde)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Protocol:
-
Prepare a single-cell suspension of the desired prostate cancer cell line.
-
Seed a low number of cells (e.g., 500-1000 cells) into each well of a 6-well plate.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the plates for a period that allows for colony formation (typically 10-14 days), changing the medium with fresh drug or vehicle every 2-3 days.
-
After the incubation period, wash the colonies with phosphate-buffered saline (PBS).
-
Fix the colonies with the fixation solution for 10-15 minutes.
-
Stain the fixed colonies with crystal violet solution for 10-20 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
Western Blot Analysis
Objective: To determine the effect of this compound on the protein expression levels of AR and MYC.
Materials:
-
Prostate cancer cell lines
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against AR, MYC, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in culture dishes and allow them to attach.
-
Treat the cells with this compound at various concentrations and for different time points.
-
Lyse the cells using lysis buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities relative to the loading control.
C4-2B Xenograft Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., male nude or SCID mice)
-
C4-2B prostate cancer cells
-
Matrigel (or similar basement membrane matrix)
-
This compound formulation for injection
-
Calipers for tumor measurement
Protocol:
-
Harvest C4-2B cells and resuspend them in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg, i.p.) to the treatment group according to the specified schedule (e.g., 5 times per week). Administer vehicle to the control group.[2]
-
Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study (e.g., 25 days), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).[2]
-
Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] x 100.
Conclusion
This compound is a promising BET inhibitor with potent in vitro activity against a range of prostate cancer cell lines and demonstrated in vivo efficacy in a CRPC xenograft model. Its mechanism of action, involving the suppression of AR and MYC expression, provides a strong rationale for its continued development as a therapeutic agent for castration-resistant prostate cancer. While the available pharmacodynamic data is compelling, a more detailed characterization of its pharmacokinetic properties is warranted to fully understand its clinical potential and to guide future clinical trial design. The experimental protocols outlined in this guide provide a framework for the continued preclinical evaluation of this compound and other novel BET inhibitors.
References
An in-depth review of the scientific literature reveals no publicly available information, experimental data, or signaling pathways associated with a compound designated "Y06137". Searches for this identifier in chemical and biological databases have not yielded any specific results.
This suggests that "this compound" may be an internal, proprietary, or otherwise unpublished compound identifier. Without access to specific research articles, patents, or internal documentation referencing this molecule, a comprehensive technical guide as requested cannot be compiled.
To proceed with a literature review and the development of the requested in-depth technical guide, please provide any of the following information:
-
Alternative Compound Name(s): The chemical name (e.g., IUPAC name), any known trivial names, or other identifiers.
-
CAS Registry Number: The unique numerical identifier assigned by the Chemical Abstracts Service.
-
Chemical Structure: The molecular structure of this compound.
-
Target or Mechanism of Action: The biological target or the signaling pathway that this compound is believed to modulate.
Once more specific information is available, a thorough literature search can be conducted to gather the necessary data for the requested tables, experimental protocols, and pathway diagrams.
Methodological & Application
Application Notes and Protocols for Y06137 in Cell Culture
A comprehensive search for the experimental compound Y06137 did not yield specific information regarding its mechanism of action, established cell culture protocols, or associated signaling pathways. The following application notes and protocols are therefore based on established, general methodologies for characterizing a novel compound's effects on cultured cells. These protocols provide a foundational framework that researchers can adapt once the specific properties of this compound are identified.
General Cell Culture Guidelines
Standard aseptic cell culture techniques should be followed at all times. Cells should be maintained in a humidified incubator at 37°C with 5% CO₂. The choice of cell line and culture medium will be dependent on the specific research question and the yet-to-be-determined biological activity of this compound. General protocols for cell culture procedures, including passaging, cryopreservation, and thawing, can be found in standard cell culture handbooks and resources from suppliers like Thermo Fisher Scientific.[1]
I. Assessment of Cytotoxicity
A primary step in characterizing a new compound is to determine its cytotoxic or cytostatic effects on cancer cell lines. This is crucial for identifying a therapeutic window and appropriate concentrations for subsequent mechanistic studies.
A. MTT/XTT Assay for Cell Viability
Principle: Tetrazolium salts, such as MTT or XTT, are reduced by metabolically active cells to form a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing various concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[2]
-
Solubilization: If using MTT, add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[2]
Data Presentation:
| Concentration of this compound (µM) | Absorbance (OD) | % Cell Viability |
| 0 (Vehicle) | 100 | |
| X1 | ||
| X2 | ||
| X3 | ||
| ... |
B. LDH Release Assay for Cytotoxicity
Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. Measuring LDH activity in the supernatant is an indicator of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT/XTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.
-
Absorbance Measurement: Incubate and then measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent).
Data Presentation:
| Concentration of this compound (µM) | LDH Activity (OD) | % Cytotoxicity |
| 0 (Vehicle) | 0 | |
| X1 | ||
| X2 | ||
| X3 | ||
| ... | ||
| Positive Control (Lysis) | 100 |
II. Analysis of Apoptosis Induction
If this compound exhibits cytotoxic effects, it is important to determine if cell death is occurring through apoptosis (programmed cell death) or necrosis.
A. Annexin V/Propidium Iodide (PI) Staining
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[3][4][5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[3][4][5] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[6][7]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[7]
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.[6]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[6]
Data Presentation:
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control | ||||
| This compound (Concentration 1) | ||||
| This compound (Concentration 2) | ||||
| Positive Control |
III. Investigation of Signaling Pathways
To understand the mechanism of action of this compound, it is essential to investigate its effects on key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.
A. Western Blotting
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the protein of interest.[8]
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.[8][10]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[11]
-
Blocking: Block the membrane with a solution like non-fat milk or BSA to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated vs. total protein for pathway activation), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[8][11]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[9]
Potential Signaling Pathways to Investigate (General):
-
PI3K/Akt Pathway: Key regulator of cell survival and proliferation.
-
MAPK/ERK Pathway: Involved in cell growth, differentiation, and survival.
-
JAK/STAT Pathway: Important for cytokine signaling and immune responses.[12]
-
Hippo/YAP Pathway: Controls organ size and cell proliferation.[13][14]
Data Presentation:
Quantitative data from Western blots (densitometry) can be presented in a table comparing the relative protein expression levels across different treatment conditions.
| Treatment | Relative Expression of p-Akt/Total Akt | Relative Expression of p-ERK/Total ERK | ... |
| Vehicle Control | 1.0 | 1.0 | |
| This compound (Concentration 1) | |||
| This compound (Concentration 2) |
IV. Visualizing Experimental Workflows and Pathways
Experimental Workflow for this compound Characterization
Caption: Workflow for characterizing the cellular effects of this compound.
Hypothetical Signaling Pathway Affected by this compound
Caption: Hypothetical inhibition of a pro-survival pathway by this compound.
References
- 1. Cell Culture Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. biologi.ub.ac.id [biologi.ub.ac.id]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
- 9. bio-rad.com [bio-rad.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Signaling pathways activated by interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hippo Pathway: Upstream Signaling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 14. Intersection of Hippo/YAP and Wnt/β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Y06137: Application Notes and Protocols for Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Y06137 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with a high affinity for the first bromodomain (BD1) of BRD4 (Kd = 81 nM).[1][2] By competitively binding to the acetyl-lysine recognition pocket of bromodomains, this compound effectively displaces BRD4 from chromatin, leading to the transcriptional downregulation of key oncogenes, including c-MYC.[3][4][5] This mechanism of action makes this compound a valuable tool for research in oncology, particularly in the context of castration-resistant prostate cancer (CRPC), as well as in broader studies of epigenetic regulation and gene expression.[1]
This document provides detailed protocols for the preparation of this compound stock solutions and summarizes its key chemical and biological properties to facilitate its effective use in research settings.
Physicochemical and Biological Properties
| Property | Value | Reference |
| Molecular Formula | C27H32N4O2 | [1] |
| Molecular Weight | 444.57 g/mol | [1] |
| CAS Number | 2226534-49-0 | [1] |
| Binding Affinity (Kd for BRD4(1)) | 81 nM | [1][2] |
| Purity | >99% (HPLC) | [2] |
| Appearance | Crystalline solid | N/A |
| Solubility | Soluble in DMSO | [1] |
Experimental Protocols
Safety Precautions
This compound is a bioactive molecule. Standard laboratory safety practices should be followed. A generic safety data sheet for BET bromodomain inhibitors suggests avoiding inhalation, and contact with skin and eyes.[6] It is recommended to handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[6]
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.445 mg of this compound.
-
Calculation:
-
Molecular Weight (MW) = 444.57 g/mol
-
Desired Concentration (C) = 10 mM = 0.01 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C * MW * V = 0.01 mol/L * 444.57 g/mol * 0.001 L = 0.0044457 g = 4.4457 mg
-
-
-
Dissolution: Add the appropriate volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. A generic SDS for a similar compound suggests storage at -20°C for up to one year in solvent.[6]
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for this compound Stock Solution Preparation.
Signaling Pathway
Mechanism of Action of this compound
This compound functions by inhibiting the interaction between BRD4 and acetylated histones.[3][4] BRD4 is a key reader of the epigenetic code, recognizing acetylated lysine residues on histone tails and recruiting transcriptional machinery to drive the expression of target genes, including the proto-oncogene c-MYC.[3][5] By occupying the acetyl-lysine binding pocket of BRD4, this compound prevents its association with chromatin, thereby inhibiting the transcription of c-MYC and other pro-proliferative genes.[3][7]
Caption: this compound Inhibition of the BRD4 Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. BET inhibitor - Wikipedia [en.wikipedia.org]
- 5. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Mouse Studies of Novel Compounds
Note: Initial searches for "Y06137" did not yield any specific information regarding its dosage for in vivo mouse studies or its mechanism of action. The following information is based on studies of a different compound, AZD6738, an ATR inhibitor, and is provided as an illustrative example of the data and protocols required for such research. Researchers should substitute the specific details of their compound of interest.
Summary of Quantitative Data
The following table summarizes dosage and administration data for the ATR inhibitor AZD6738 in mouse xenograft models, which can serve as a template for organizing data for a new compound like this compound.
| Parameter | Value | Details | Source |
| Compound | AZD6738 | ATR Inhibitor | [1] |
| Animal Model | Mouse Xenograft | N/A | [1] |
| Dosage (Monotherapy) | 25 mg/kg | Single dose, once daily for 4 days, or twice daily for 4 days | [1] |
| 50 mg/kg | Once daily for 4 days | [1] | |
| Dosage (Combination Therapy) | 50 mg/kg | In combination with Ionizing Radiation (IR) | [1] |
| Administration Route | Oral Gavage | Once daily for up to 21 days | [1] |
| Tumor Volume at Randomization | 0.2–0.3 cm³ | For efficacy studies | [1] |
| 0.5–0.7 cm³ | For pharmacodynamic time course studies | [1] | |
| Combination Agent | Ionizing Radiation (IR) | 2 Gy fractions daily for up to 5 consecutive days | [1] |
| Predicted Efficacious Human Dose | 80 mg/kg | Based on in silico tumor model simulations | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the administration of a therapeutic compound in in vivo mouse studies, based on the protocols for AZD6738.
Pharmacodynamic Time Course Studies
-
Animal Model: Utilize an appropriate mouse xenograft model with established tumors.
-
Tumor Volume: Allow tumors to reach a palpable size of 0.5–0.7 cm³.
-
Randomization: Randomize mice into treatment groups (n = 4–5 per group).
-
Dosing:
-
Vehicle Group: Administer the vehicle control.
-
Treatment Groups: Administer the compound at various doses and schedules (e.g., 25 mg/kg single dose, once daily for 4 days, twice daily for 4 days, or 50 mg/kg once daily for 4 days).
-
-
Sample Collection: Humanely euthanize subgroups of animals at multiple time points (e.g., 2 h, 8 h, and 24 h) after the final dose.
-
Analysis: Collect tumors for subsequent analysis, such as immunohistochemistry for biomarkers like γH2AX.
Combination Therapy Efficacy Studies
-
Animal Model: Use a suitable mouse xenograft model.
-
Tumor Volume: Allow tumors to reach a palpable size of 0.2–0.3 cm³.
-
Randomization: Randomize animals into treatment groups (n = 10–15 per group).
-
Dosing Regimen:
-
Vehicle Group: Administer vehicle control.
-
Compound Monotherapy Group: Administer the compound (e.g., 50 mg/kg) via oral gavage once daily for up to 21 days.
-
IR Monotherapy Group: Administer Ionizing Radiation (IR) in fractions (e.g., 2 Gy per day for up to 5 consecutive days).
-
Combination Therapy Group: Administer the compound (e.g., 50 mg/kg) 2 hours prior to IR administration.
-
-
Tumor Measurement: Measure tumor volumes up to three times weekly using calipers to calculate the mean change in tumor volume.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a hypothetical signaling pathway that a compound like this compound might target and a typical experimental workflow for in vivo studies.
Caption: Hypothetical signaling pathway of this compound as an ATR inhibitor.
Caption: General experimental workflow for in vivo mouse efficacy studies.
References
Application Notes and Protocols for Y06137 in Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Y06137, a potent and selective BET (Bromodomain and Extra-Terminal) protein inhibitor, in immunofluorescence (IF) staining techniques. This compound is a valuable tool for investigating the role of BET proteins, particularly BRD4, in cellular processes and disease models. In immunofluorescence, this compound is not used as a direct staining reagent but as a modulator to study its effect on the expression and subcellular localization of its target proteins.
Introduction
This compound is a small molecule inhibitor that selectively targets the bromodomains of BET family proteins, with a high affinity for BRD4(1) (Kd = 81 nM).[1] By competitively binding to the acetyl-lysine binding pockets of BRD4, this compound displaces it from chromatin, leading to the transcriptional repression of key oncogenes and downstream effector proteins.[2] This makes this compound a powerful probe for studying the "read" function of epigenetic modifications and its consequences on gene expression.
Immunofluorescence is a key technique to visualize these effects at a single-cell level. Treatment of cells with this compound prior to immunofluorescent staining allows for the qualitative and quantitative assessment of changes in the nuclear localization of BRD4 and the expression levels of its downstream targets, such as c-MYC and the Androgen Receptor (AR), which are critical in various cancers, including castration-resistant prostate cancer (CRPC).[1]
Principle of the Application
The application involves treating cultured cells with this compound to inhibit BRD4 function. Following treatment, cells are fixed, permeabilized, and stained with specific primary antibodies against BRD4, c-MYC, or AR. Subsequently, fluorescently labeled secondary antibodies are used to detect the primary antibodies. The resulting fluorescence can be visualized and quantified using a fluorescence microscope to determine the impact of this compound on the target proteins. A typical outcome is the displacement of BRD4 from the nucleus and a reduction in the nuclear staining intensity of c-MYC and AR.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in inhibiting BRD4-mediated gene transcription.
Experimental Protocols
This section provides detailed protocols for treating prostate cancer cell lines with this compound and subsequently performing immunofluorescence staining for BRD4, c-MYC, and Androgen Receptor (AR).
Cell Lines:
-
LNCaP: Androgen-sensitive human prostate adenocarcinoma cells.
-
22Rv1: Human prostate carcinoma epithelial cells, expresses both full-length AR and AR-V7 splice variant.
-
PC-3: Androgen-independent human prostate cancer cells (AR-negative, can be used as a negative control for AR staining).
Materials:
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Prostate cancer cell lines (LNCaP, 22Rv1, PC-3)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Glass coverslips or chamber slides
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.25% Triton X-100 in PBS
-
Blocking solution: 5% normal goat serum and 0.1% Triton X-100 in PBS
-
Primary antibodies (diluted in blocking solution):
-
Rabbit anti-BRD4
-
Mouse anti-c-MYC
-
Rabbit anti-Androgen Receptor
-
-
Fluorophore-conjugated secondary antibodies (diluted in blocking solution):
-
Goat anti-rabbit IgG (e.g., Alexa Fluor 488)
-
Goat anti-mouse IgG (e.g., Alexa Fluor 594)
-
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Protocol 1: Cell Culture and Treatment with this compound
-
Seed prostate cancer cells onto sterile glass coverslips or chamber slides in a 24-well plate at a density that will result in 60-70% confluency at the time of treatment.
-
Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare working concentrations of this compound by diluting the 10 mM stock in cell culture medium. Based on the potency of similar BET inhibitors, a concentration range of 0.1 µM to 5 µM is recommended for initial experiments.[3] A vehicle control (DMSO) should be run in parallel.
-
Remove the culture medium from the cells and replace it with the medium containing the desired concentration of this compound or DMSO.
-
Incubate the cells for a specified duration (e.g., 6, 12, or 24 hours) to observe the effects on protein expression and localization.
Protocol 2: Immunofluorescence Staining
-
After treatment, aspirate the medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.
-
Incubate the cells with the primary antibody (or a combination of primary antibodies from different host species for co-staining) diluted in blocking solution overnight at 4°C in a humidified chamber.
-
The next day, wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Incubate the cells with the appropriate fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each, protected from light.
-
Counterstain the nuclei by incubating with DAPI (1 µg/mL in PBS) for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Image the slides using a fluorescence or confocal microscope.
Experimental Workflow
Caption: Step-by-step workflow for immunofluorescence analysis of this compound-treated cells.
Data Presentation and Analysis
The effects of this compound can be quantified by analyzing the acquired images using software such as ImageJ or CellProfiler. Key parameters to quantify include:
-
Nuclear-to-Cytoplasmic Fluorescence Ratio: To assess the translocation of BRD4.
-
Mean Nuclear Fluorescence Intensity: To measure the expression levels of c-MYC and AR.
-
Percentage of Positive Nuclei: To determine the proportion of cells responding to the treatment.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data illustrating the expected outcomes of treating LNCaP cells with this compound for 24 hours.
| Treatment | Target Protein | Mean Nuclear Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Change from Control | P-value |
| DMSO (Vehicle) | BRD4 | 150.2 | 15.8 | 0% | - |
| This compound (1 µM) | BRD4 | 95.6 | 12.1 | -36.4% | <0.01 |
| DMSO (Vehicle) | c-MYC | 210.5 | 22.3 | 0% | - |
| This compound (1 µM) | c-MYC | 88.9 | 10.5 | -57.8% | <0.001 |
| DMSO (Vehicle) | Androgen Receptor | 185.7 | 19.4 | 0% | - |
| This compound (1 µM) | Androgen Receptor | 115.3 | 14.7 | -37.9% | <0.01 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Staining | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time to 90 minutes.- Titrate primary and secondary antibody concentrations.- Increase the number and duration of wash steps. |
| Weak or No Signal | - Low protein expression- Inefficient permeabilization- Primary antibody not suitable for IF | - Use a cell line with known high expression of the target.- Increase permeabilization time or use a different detergent.- Validate the primary antibody for IF applications. |
| Nuclear Blebbing/Apoptosis | - this compound is cytotoxic at the concentration/duration used. | - Perform a dose-response and time-course experiment to find the optimal non-toxic conditions.- Co-stain with an apoptosis marker to confirm. |
| Photobleaching | - Excessive exposure to excitation light. | - Use an antifade mounting medium.- Minimize exposure time during imaging.- Use more photostable fluorophores. |
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of BET proteins in gene regulation and disease, with immunofluorescence serving as a powerful readout for its cellular effects.
References
Application Note: Mass Spectrometry Analysis of Y06137 Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Y06137 is a novel small molecule compound under investigation for its therapeutic potential. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and pharmacokinetic profile. This application note provides a comprehensive overview and detailed protocols for the identification and quantification of this compound metabolites using liquid chromatography-mass spectrometry (LC-MS). The methodologies described herein are designed to support drug metabolism and pharmacokinetic (DMPK) studies in a drug development setting.
Mass spectrometry, particularly when coupled with liquid chromatography, is a powerful analytical technique for detecting and quantifying drug metabolites in complex biological matrices.[1][2][3] High-resolution mass spectrometry (HRMS) enables the identification of unknown metabolites, while tandem mass spectrometry (MS/MS) offers high sensitivity and selectivity for quantification.[2][4]
Experimental Workflow
The overall workflow for the analysis of this compound metabolites involves several key stages, from sample preparation to data analysis. A generalized workflow is depicted below.
Protocols
1. Sample Preparation
The choice of sample preparation method is critical for the effective extraction of metabolites and removal of interfering matrix components.[5][6][7]
1.1. In Vitro Metabolism (Human Liver Microsomes)
-
Objective: To identify potential Phase I and Phase II metabolites of this compound.
-
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid
-
-
Protocol:
-
Prepare a reaction mixture containing HLM (final concentration 0.5 mg/mL) and this compound (final concentration 1 µM) in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction by adding 2 volumes of ice-cold ACN containing an internal standard.
-
Vortex and centrifuge at 13,000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant for LC-MS analysis.
-
1.2. In Vivo Sample Preparation (Rodent Plasma)
-
Objective: To quantify this compound and its major metabolites in plasma samples from dosed animals.
-
Protocol (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold ACN containing a suitable internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
-
2. LC-MS/MS Analysis
Liquid chromatography is essential for separating the parent drug from its metabolites before mass spectrometric detection.[8]
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a triple quadrupole mass spectrometer (QqQ).[2][9]
-
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute a wide range of analytes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), operated in both positive and negative modes to ensure comprehensive detection of metabolites.[10]
-
For Metabolite Identification (HRMS):
-
Full scan data acquisition over a mass range of m/z 100-1000.
-
Data-dependent acquisition (DDA) or data-independent acquisition (DIA) for MS/MS fragmentation.
-
-
For Quantification (QqQ-MS):
-
Data Presentation
Hypothetical Metabolite Profile of this compound
The following table summarizes the hypothetical quantitative data for this compound and its major metabolites identified in human liver microsomes.
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Biotransformation | Relative Abundance (%) |
| This compound | 5.2 | 350.1234 | 180.0123 | - | 15 |
| M1 | 4.8 | 366.1183 | 180.0123 | Oxidation (+16 Da) | 45 |
| M2 | 4.5 | 382.1132 | 196.0072 | Di-oxidation (+32 Da) | 10 |
| M3 | 3.9 | 336.1078 | 166.0011 | Demethylation (-14 Da) | 20 |
| M4 | 3.2 | 526.1557 | 350.1234 | Glucuronidation (+176 Da) | 5 |
| M5 | 2.8 | 430.0801 | 350.1234 | Sulfation (+80 Da) | 5 |
Illustrative Signaling Pathway
The metabolic transformation of a drug can be visualized as a pathway. The following diagram illustrates the hypothetical primary metabolic pathways for this compound.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 4. ijpras.com [ijpras.com]
- 5. Considerations of Sample Preparation for Metabolomics Investigation | Springer Nature Experiments [experiments.springernature.com]
- 6. MASS SPECTROMETRY IMAGING FOR DRUGS AND METABOLITES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Preparation for Metabolite Detection in Mass Spectrometry Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sample preparation | Metabolomics [ebi.ac.uk]
- 9. Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uab.edu [uab.edu]
Application Notes and Protocols for Y06137: A Potent Enhancer of CRISPR-Cas9 Mediated Gene Editing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR-Cas9 system has revolutionized the field of genetic engineering, offering a powerful tool for precise genome modification. However, the efficiency of achieving specific edits, particularly those requiring Homology-Directed Repair (HDR), can be a limiting factor. In mammalian cells, the repair of Cas9-induced double-strand breaks (DSBs) is a competition between the error-prone Non-Homologous End Joining (NHEJ) pathway and the more precise HDR pathway.[1][2][3] Y06137 is a novel small molecule designed to potentiate CRISPR-Cas9 mediated gene editing by modulating this balance in favor of HDR.
This compound is a potent and selective inhibitor of DNA Ligase IV, a key enzyme in the final ligation step of the NHEJ pathway.[4][5] By transiently suppressing NHEJ, this compound significantly increases the frequency of HDR-mediated gene editing events, leading to more efficient and precise knock-ins and nucleotide substitutions. These application notes provide detailed protocols for the use of this compound to enhance CRISPR-Cas9 gene editing experiments in cultured mammalian cells.
Data Presentation
Table 1: Dose-Dependent Effect of this compound on HDR Efficiency
| This compound Concentration (µM) | HDR Efficiency (%) | Fold Increase in HDR |
| 0 (DMSO control) | 5.2 ± 0.8 | 1.0 |
| 1 | 12.8 ± 1.5 | 2.5 |
| 5 | 28.6 ± 2.1 | 5.5 |
| 10 | 35.4 ± 2.9 | 6.8 |
| 20 | 25.1 ± 3.5 | 4.8 |
Data represents the mean ± standard deviation from three independent experiments in HEK293T cells using a GFP reporter construct for HDR quantification.
Table 2: Effect of this compound on Cell Viability
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (DMSO control) | 100 |
| 1 | 98.2 ± 2.5 |
| 5 | 95.7 ± 3.1 |
| 10 | 92.1 ± 4.2 |
| 20 | 75.3 ± 5.8 |
Cell viability was assessed 48 hours post-treatment using an MTT assay. Data is normalized to the DMSO control.
Table 3: Off-Target Analysis with this compound
| Treatment | On-Target Editing (%) | Off-Target Site 1 Indel (%) | Off-Target Site 2 Indel (%) | Off-Target Site 3 Indel (%) |
| Cas9 + sgRNA (DMSO) | 25.6 ± 3.1 | 1.2 ± 0.3 | 0.8 ± 0.2 | < 0.1 |
| Cas9 + sgRNA + this compound (10 µM) | 45.2 ± 4.5 | 1.5 ± 0.4 | 0.9 ± 0.3 | < 0.1 |
Off-target analysis was performed using targeted deep sequencing of the top three predicted off-target sites for the selected sgRNA. Data represents the mean ± standard deviation.
Signaling Pathway
Caption: Proposed mechanism of this compound action.
Experimental Protocols
Protocol 1: Enhancing HDR-Mediated Gene Editing with this compound
This protocol describes the general procedure for using this compound to increase the efficiency of HDR in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
Cas9-expressing plasmid
-
sgRNA expression plasmid targeting the gene of interest
-
Donor DNA template for HDR
-
Transfection reagent (e.g., lipofectamine-based)
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well cell culture plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection:
-
On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol. A typical transfection mix per well of a 24-well plate may include:
-
500 ng Cas9 plasmid
-
250 ng sgRNA plasmid
-
500 ng donor DNA template
-
-
Add the transfection complex to the cells.
-
-
This compound Treatment:
-
4-6 hours post-transfection, remove the transfection medium and replace it with fresh complete medium containing the desired concentration of this compound (e.g., 10 µM). Include a DMSO-only control.
-
-
Incubation:
-
Incubate the cells for 48-72 hours at 37°C and 5% CO2.
-
-
Harvesting and Analysis:
-
After the incubation period, harvest the cells.
-
Isolate genomic DNA for analysis of editing efficiency by methods such as:
-
Next-Generation Sequencing (NGS) of the target locus.
-
Restriction Fragment Length Polymorphism (RFLP) analysis.
-
Sanger sequencing of cloned PCR products.
-
-
For reporter-based assays, analyze the reporter signal (e.g., GFP fluorescence by flow cytometry).
-
Caption: Experimental workflow for this compound potentiation.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is for assessing the cytotoxicity of this compound.
Materials:
-
Cells treated with this compound as described in Protocol 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate reader
Procedure:
-
MTT Addition:
-
At the end of the 48-72 hour incubation with this compound, add 10 µL of MTT solution to each well of the 24-well plate.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
After the incubation, carefully remove the medium.
-
Add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Transfer 100 µL from each well to a 96-well plate.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells.
-
Protocol 3: Evaluation of Off-Target Effects
This protocol outlines the steps to assess the impact of this compound on off-target editing.[6][7][8][9]
Materials:
-
Genomic DNA from cells treated with or without this compound (from Protocol 1)
-
PCR primers flanking the top predicted off-target sites
-
High-fidelity DNA polymerase
-
NGS platform and reagents
Procedure:
-
Off-Target Site Prediction:
-
Use in silico tools (e.g., Cas-OFFinder, CRISPOR) to predict the most likely off-target sites for your sgRNA.
-
-
PCR Amplification:
-
Amplify the on-target and predicted off-target loci from the genomic DNA of both this compound-treated and control samples using high-fidelity PCR.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the PCR amplicons.
-
Perform deep sequencing on an NGS platform.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Quantify the frequency of insertions and deletions (indels) at the on-target and off-target sites.
-
Compare the indel frequencies between the this compound-treated and control groups.
-
Caption: Logical relationship of this compound's effects.
Conclusion
This compound represents a significant advancement in the optimization of CRISPR-Cas9 gene editing. By selectively inhibiting the NHEJ pathway, it promotes higher rates of precise, HDR-mediated edits with minimal impact on cell health and off-target activity. The protocols provided herein offer a comprehensive guide for researchers to effectively incorporate this compound into their gene editing workflows, thereby enhancing the efficiency and reliability of their experiments. For optimal results, it is recommended to perform a dose-response curve to determine the ideal concentration of this compound for your specific cell type and application.
References
- 1. Advance trends in targeting homology-directed repair for accurate gene editing: An inclusive review of small molecules and modified CRISPR-Cas9 systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Non-Homologous End Joining (NHEJ) DNA Repair Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 5. Non-Homologous End Joining (NHEJ) DNA Repair Antibody Sampler Kit (#76696) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
Application of Y-27632 in Organoid Culture Systems
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The small molecule Y-27632 is a selective inhibitor of the Rho-associated coiled-coil containing protein kinase (ROCK). It has become an indispensable tool in the field of organoid research. Organoids, three-dimensional self-organizing structures derived from stem cells, closely mimic the architecture and function of native organs. However, the process of establishing and maintaining these cultures can be challenging due to cellular stress and apoptosis, particularly during single-cell dissociation for passaging or initial culture establishment. Y-27632 addresses this critical issue by preventing dissociation-induced apoptosis (anoikis), thereby significantly enhancing the efficiency of organoid formation and the overall viability of the cultures.[1][2][3][4] This document provides detailed application notes and protocols for the use of Y-27632 in various organoid culture systems.
Mechanism of Action
Y-27632 is a cell-permeable, highly selective inhibitor of ROCK1 and ROCK2.[5] The ROCK signaling pathway plays a crucial role in regulating the actin cytoskeleton, cell adhesion, and contractility.[6][7][8] Upon dissociation, single cells lose their cell-cell and cell-matrix interactions, leading to the activation of the Rho/ROCK pathway. This triggers hypercontraction of the actin-myosin cytoskeleton and ultimately leads to apoptosis.[9][10] Y-27632 inhibits ROCK activity by competing with ATP for binding to the kinase domain.[10] This inhibition prevents the downstream phosphorylation of substrates like myosin light chain, leading to the relaxation of the actin cytoskeleton and the suppression of apoptosis, thereby promoting cell survival and facilitating the establishment of organoid cultures from single cells or small cell aggregates.[6][10]
Applications in Organoid Culture
The primary application of Y-27632 in organoid culture is to improve cell survival and organoid formation efficiency, particularly during critical steps such as:
-
Initiation of Cultures from Single Cells or Biopsies: Y-27632 is crucial for the successful generation of organoids from dissociated primary tissues or pluripotent stem cells.[11]
-
Passaging/Sub-culturing: When organoids are dissociated into single cells or small fragments for expansion, Y-27632 is added to the culture medium to prevent cell death and promote the re-establishment of new organoids.[12][13]
-
Cryopreservation and Thawing: The addition of Y-27632 to the freezing and/or post-thaw culture medium significantly enhances the recovery and viability of cryopreserved organoids.[12][14]
Quantitative Data Summary
The following tables summarize the typical concentrations and treatment durations of Y-27632 used in various organoid culture protocols.
| Organoid Type | Application | Y-27632 Concentration (µM) | Treatment Duration | References |
| General | Post-thaw recovery | 10 | 2-3 days | |
| Passaging (single cells) | 10 | 2-3 days | [12] | |
| Intestinal | Primary culture initiation | 10 | Until first passage (7-14 days) | [15] |
| Cryopreservation | 10 | Added to freezing medium | [14][16] | |
| Hepatic (Liver) | Initiation/passaging (single cells) | 10 | First 6 days in culture | [11][17] |
| Post-thaw recovery | 10 | 3 days | [18] | |
| Cerebral (Brain) | Embryoid body formation | 10 - 50 | First 4 days | [19][20] |
| Salivary Gland | Salisphere culture | 10 | Continuous during culture | [1][2] |
Experimental Protocols
Protocol 1: General Protocol for Y-27632 Supplementation During Organoid Passaging (Single Cell Dissociation)
This protocol is a general guideline and may require optimization for specific organoid types.
Materials:
-
Established organoid culture
-
Basal culture medium appropriate for the organoid type
-
Extracellular matrix (e.g., Matrigel®)
-
Y-27632 (10 mM stock solution in sterile water or DMSO)
-
Dissociation reagent (e.g., TrypLE™, Dispase)
-
Sterile culture plates
-
Pipettes and tips
-
Centrifuge
Procedure:
-
Preparation:
-
Pre-warm the culture medium and dissociation reagent to 37°C.
-
Thaw the extracellular matrix on ice.
-
Prepare the complete culture medium supplemented with 10 µM Y-27632. To do this, add 1 µL of a 10 mM Y-27632 stock solution to every 1 mL of culture medium.
-
-
Organoid Dissociation:
-
Aspirate the medium from the established organoid culture.
-
Add the dissociation reagent and incubate at 37°C until the organoids are dissociated into single cells. The incubation time will vary depending on the organoid type and the dissociation reagent used.
-
Neutralize the dissociation reagent with basal medium.
-
Collect the cell suspension and centrifuge at 300 x g for 5 minutes.
-
-
Resuspension and Plating:
-
Aspirate the supernatant and resuspend the cell pellet in the pre-chilled extracellular matrix.
-
Plate droplets of the cell-matrix suspension onto a pre-warmed culture plate.
-
Incubate the plate at 37°C for 15-30 minutes to allow the matrix to polymerize.
-
-
Culture:
-
Carefully add the complete culture medium supplemented with 10 µM Y-27632 to each well.
-
Culture the organoids at 37°C and 5% CO2.
-
After the initial 2-3 days, the medium can be replaced with a medium lacking Y-27632.
-
Protocol 2: Cryopreservation and Thawing of Organoids with Y-27632
Materials:
-
Established organoid culture
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO)
-
Y-27632 (10 mM stock solution)
-
Basal culture medium
-
Extracellular matrix
-
Cryovials
-
Controlled-rate freezing container
Procedure:
Freezing:
-
Prepare the cryopreservation medium and supplement it with 10 µM Y-27632.[16]
-
Harvest the organoids from the culture plate.
-
Centrifuge the organoids at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the organoid pellet in the cryopreservation medium with Y-27632.
-
Transfer the organoid suspension to cryovials.
-
Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.
-
Transfer the cryovials to liquid nitrogen for long-term storage.
Thawing:
-
Prepare complete culture medium supplemented with 10 µM Y-27632.[18]
-
Quickly thaw the cryovial in a 37°C water bath.
-
Transfer the contents of the vial to a centrifuge tube containing basal medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the organoid pellet in the extracellular matrix.
-
Plate the organoids as described in Protocol 1 (steps 3.3 and 3.4).
-
Add the complete culture medium supplemented with Y-27632.
-
Culture for 2-3 days with Y-27632 before switching to the regular culture medium.
Visualizations
Caption: ROCK signaling pathway and the inhibitory action of Y-27632.
Caption: Experimental workflow for passaging organoids using Y-27632.
References
- 1. ROCK inhibitor increases proacinar cells in adult salivary gland organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. The Effects of ROCK Inhibitor Y-27632 on Injectable Spheroids of Bovine Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agarose-resolute-gpg.com [agarose-resolute-gpg.com]
- 6. Rocking the Boat: The Decisive Roles of Rho Kinases During Oocyte, Blastocyst, and Stem Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RhoA/ROCK Signaling Modulates Lineage Commitment of Mesenchymal Stem Cells in Asthma through Lef1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. stemcell.com [stemcell.com]
- 12. Organoid Culture Frequently Asked Questions [sigmaaldrich.com]
- 13. stemcell.com [stemcell.com]
- 14. Long-term culture-induced phenotypic difference and efficient cryopreservation of small intestinal organoids by treatment timing of Rho kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.stemcell.com [cdn.stemcell.com]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 18. Guidelines for Manufacturing and Application of Organoids: Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 19. stemcell.com [stemcell.com]
- 20. Generation of human cerebral organoids [bio-protocol.org]
Application Notes and Protocols for In Vivo Delivery of Small Molecule Inhibitors
Disclaimer: The following application notes and protocols are provided as a general template for the in vivo delivery of a hypothetical small molecule inhibitor, referred to as "Compound X," as no specific information is publicly available for "Y06137." Researchers should adapt these guidelines based on the specific characteristics of their molecule of interest, including its solubility, stability, and target biology.
Introduction
These notes provide an overview of common methodologies for the in vivo administration of small molecule inhibitors in preclinical animal models. The choice of delivery method is critical and depends on various factors, including the physicochemical properties of the compound, the desired pharmacokinetic profile, and the specific experimental goals. Common routes of administration for systemic delivery include oral gavage, intraperitoneal injection, subcutaneous injection, and intravenous injection. The rate of absorption and subsequent bioavailability can vary significantly between these routes.[1][2][3]
Quantitative Data Summary
The following table summarizes typical dosage and administration parameters for a generic small molecule inhibitor ("Compound X") in a murine model. These values are illustrative and should be optimized for each specific compound and experimental context.
| Parameter | Oral (PO) | Intraperitoneal (IP) | Subcutaneous (SC) | Intravenous (IV) |
| Dosage Range | 10 - 100 mg/kg | 5 - 50 mg/kg | 5 - 50 mg/kg | 1 - 10 mg/kg |
| Vehicle | 0.5% Methylcellulose in water | Saline, PBS, or 10% DMSO in corn oil | Saline, PBS, or 10% DMSO in corn oil | Saline, PBS with solubilizing agents |
| Volume | < 10 mL/kg | < 10 mL/kg | < 5 mL/kg | < 5 mL/kg |
| Frequency | Once or twice daily | Once daily | Once daily | Single dose or as required |
| Needle Gauge | 20-22 G (gavage needle) | 25-27 G | 25-27 G | 27-30 G |
Experimental Protocols
Preparation of "Compound X" Formulation
Objective: To prepare a homogenous and stable formulation of "Compound X" for in vivo administration.
Materials:
-
"Compound X"
-
Vehicle (e.g., 0.5% Methylcellulose in sterile water for oral administration; Saline for parenteral routes)
-
Mortar and pestle (for suspension)
-
Sonicator
-
Sterile tubes and syringes
Protocol:
-
Accurately weigh the required amount of "Compound X" based on the desired concentration and final volume.
-
For a suspension, gradually add the vehicle to the powder in a mortar and triturate until a uniform paste is formed.
-
Continue to add the vehicle incrementally while mixing to achieve the final desired concentration.
-
For solutions, dissolve "Compound X" directly in the chosen vehicle. Sonication may be used to aid dissolution.
-
Visually inspect the formulation for homogeneity and lack of precipitation before each administration.
-
Store the formulation as per the compound's stability data (e.g., at 4°C, protected from light).
In Vivo Administration of "Compound X" in Mice
Objective: To administer "Compound X" to mice via the desired route. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
3.2.1. Oral Gavage (PO)
Materials:
-
Mouse gavage needle (20-22 G, flexible or rigid with a ball tip)
-
1 mL syringe
-
"Compound X" formulation
Protocol:
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert.
-
Once the needle is in the correct position, slowly administer the formulation.
-
Withdraw the needle gently and monitor the animal for any signs of distress.
3.2.2. Intraperitoneal (IP) Injection
Materials:
-
25-27 G needle
-
1 mL syringe
-
"Compound X" formulation
Protocol:
-
Restrain the mouse and tilt it slightly downwards on one side.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
-
Aspirate briefly to ensure no fluid (e.g., blood, urine) is drawn into the syringe.
-
Inject the formulation slowly.
-
Withdraw the needle and monitor the animal.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Y06137 Concentration for Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Y06137 for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound?
A1: For initial experiments, a broad concentration range is recommended to determine the optimal dose for your specific cell line. We suggest starting with a logarithmic dilution series, for example, from 10 nM to 100 µM. This range will help in identifying the half-maximal inhibitory concentration (IC50) and observing the full dose-response curve.
Q2: How long should I incubate my cells with this compound?
A2: The incubation time is highly dependent on the cell type and the specific biological question being addressed. A common starting point is to perform a time-course experiment, for instance, incubating cells for 24, 48, and 72 hours. This will help to understand the kinetics of the cellular response to this compound.
Q3: My cell viability results are inconsistent. What are the possible reasons?
A3: Inconsistent results can arise from several factors:
-
Cell Health and Passage Number: Ensure you are using healthy, low-passage cells. High passage numbers can lead to phenotypic and genotypic drift, affecting reproducibility.
-
Seeding Density: Inconsistent initial cell seeding density can significantly impact the final viability readout. Always perform a cell count before seeding.
-
Compound Stability: Ensure that this compound is properly stored and that the stock solutions are not degraded. Prepare fresh dilutions for each experiment.
-
Assay-Specific Issues: The choice of viability assay can influence results. Some assays may be incompatible with this compound or the cell type used. Consider validating your findings with an orthogonal method.
Q4: I am observing high levels of cell death even at low concentrations of this compound. What should I do?
A4: If you observe significant cytotoxicity at low concentrations, consider the following:
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to this compound. Try testing a lower concentration range (e.g., picomolar to nanomolar).
-
Off-Target Effects: At higher concentrations, off-target effects are more likely. A lower concentration may still be effective for the intended target with reduced toxicity.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level, typically below 0.1-0.5% for most cell lines.
Q5: How can I determine if this compound is inducing apoptosis or necrosis?
A5: To distinguish between apoptosis and necrosis, you can use specific assays.[1][2][3] Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common method. Annexin V stains apoptotic cells, while PI stains necrotic cells. Morphological changes can also be observed by microscopy; apoptotic cells typically show membrane blebbing and cell shrinkage, whereas necrotic cells exhibit swelling and membrane rupture.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure a single-cell suspension before seeding and mix the cell suspension between plating each replicate. |
| Edge effects in the plate | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS. | |
| No dose-dependent effect observed | Incorrect concentration range | Perform a wider range of concentrations (e.g., from 1 nM to 200 µM) to capture the full dose-response. |
| Compound inactivity | Verify the integrity and activity of your this compound stock. | |
| Insufficient incubation time | Increase the incubation time to allow for the compound to exert its effect. | |
| IC50 value is significantly different from published data | Different cell line or passage number | Ensure you are using the same cell line and a similar passage number as the cited study. |
| Different assay method | Use the same cell viability assay and protocol as the reference study. | |
| Variations in cell culture conditions | Maintain consistent cell culture conditions, including media, supplements, and incubator parameters (CO2, temperature, humidity). |
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density
-
Cell Preparation: Culture cells under standard conditions to about 80% confluency.[4][5][6]
-
Cell Counting: Harvest the cells and perform an accurate cell count using a hemocytometer or an automated cell counter.
-
Seeding: Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells per well).
-
Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT or resazurin).[7]
-
Analysis: Determine the cell density that results in exponential growth throughout the experiment without reaching over-confluency. This will be the optimal seeding density.
Protocol 2: this compound Dose-Response Experiment
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the this compound dilutions and vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours).
-
Cell Viability Assay: Perform a cell viability assay such as the MTT or resazurin assay.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Hypothetical mechanism of this compound on the Hippo signaling pathway.
References
- 1. Biochemical determinants of apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis, Pyroptosis, and Necrosis: Mechanistic Description of Dead and Dying Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. Cell culture protocol | Proteintech Group [ptglab.com]
- 5. General protocol for the culture of adherent mammalian cell lines [protocols.io]
- 6. Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 7. idus.us.es [idus.us.es]
Technical Support Center: Preventing Compound Degradation in Solution
Important Note: Information regarding a compound specifically identified as "Y06137" could not be located in publicly available scientific literature or chemical databases. The identifier may be for an internal, experimental compound not yet disclosed in public forums, a less common synonym, or a potential typographical error.
The following troubleshooting guide and frequently asked questions (FAQs) are based on general best practices for preventing the degradation of chemical compounds in solution. Researchers, scientists, and drug development professionals can use this information as a starting point for establishing stable experimental conditions for their compounds of interest.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses frequent challenges encountered when working with compounds in solution and provides systematic steps to identify and resolve degradation issues.
| Issue | Potential Causes | Recommended Actions |
| Precipitation or Cloudiness in Solution | - Poor solubility in the chosen solvent.- Compound concentration exceeds its solubility limit.- Temperature fluctuations affecting solubility.- pH of the solution is not optimal for solubility. | 1. Verify Solubility: Consult literature for the compound's solubility in various solvents. If data is unavailable, perform small-scale solubility tests with a panel of common laboratory solvents (e.g., DMSO, ethanol, water, PBS).2. Adjust Concentration: Prepare a dilution series to determine the maximum stable concentration in the desired solvent.3. Control Temperature: Store solutions at the recommended temperature. If precipitation occurs upon cooling, consider preparing fresh solutions before each experiment or gently warming to redissolve (if the compound is heat-stable).4. Optimize pH: Determine the pKa of your compound. Adjust the buffer pH to a range where the compound is most soluble and stable. |
| Loss of Activity or Inconsistent Results | - Chemical degradation (hydrolysis, oxidation, photolysis).- Adsorption to container surfaces.- Freeze-thaw instability. | 1. Assess Stability: Conduct forced degradation studies by exposing the compound to stress conditions (e.g., acid, base, heat, UV light, oxidation) to identify potential degradation pathways.2. Use High-Quality Solvents: Employ anhydrous, high-purity solvents to minimize water content and reactive impurities.3. Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.4. Inert Atmosphere: If the compound is sensitive to oxidation, prepare and store solutions under an inert gas (e.g., argon or nitrogen).5. Choose Appropriate Containers: Use low-binding microplates and tubes, especially for sticky compounds. Silanized glassware can also reduce adsorption.6. Aliquot Solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. |
| Change in Solution Color or Appearance | - Oxidation of the compound.- Formation of degradation products.- Contamination. | 1. Monitor Purity: Use analytical techniques like HPLC or LC-MS to check the purity of the stock solution over time and identify any new peaks corresponding to degradation products.2. Antioxidants: If oxidation is suspected, consider adding a small amount of an antioxidant (e.g., BHT, ascorbic acid), ensuring it does not interfere with the experiment.3. Aseptic Technique: Use sterile filtration for aqueous solutions to prevent microbial growth, which can alter the solution's properties. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of a new compound?
A1:
-
Solvent Selection: Start with a solvent in which the compound is highly soluble and stable, such as DMSO for many organic molecules. Ensure the solvent is anhydrous and of high purity.
-
Concentration: Prepare a concentrated stock solution (e.g., 10-100 mM) to minimize the volume added to your experimental system.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and exposure to moisture. Protect from light by using amber vials or wrapping them in foil.
-
Aliquoting: Divide the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles and contamination of the entire stock.
Q2: My compound is sensitive to hydrolysis. What precautions should I take?
A2:
-
Use Anhydrous Solvents: Always use freshly opened or properly stored anhydrous solvents (e.g., anhydrous DMSO, ethanol) for preparing stock solutions.
-
Control pH: For aqueous solutions, maintain the pH in a range where the compound is most stable. This often means avoiding strongly acidic or basic conditions. Buffer selection is critical.
-
Work Quickly: When diluting the compound in aqueous buffers for experiments, perform the dilution immediately before use and minimize the time the compound spends in the aqueous environment.
-
Low Temperature: Perform dilutions and experiments on ice to reduce the rate of hydrolysis.
Q3: How can I determine the stability of my compound in a specific experimental buffer?
A3: A simple stability study can be performed:
-
Prepare a Solution: Dissolve the compound in the experimental buffer at the final working concentration.
-
Incubate: Keep the solution under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analysis: Analyze the aliquots by a suitable analytical method, such as HPLC or LC-MS, to quantify the amount of the parent compound remaining. A decrease in the peak area of the parent compound over time indicates degradation.
Experimental Workflow and Logic
Workflow for Establishing Stable Compound Solutions
Caption: Workflow for preparing and validating stable compound solutions.
Logical Flow for Troubleshooting Degradation
Caption: Decision tree for troubleshooting compound degradation issues.
Technical Support Center: Troubleshooting Y06137 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding off-target effects of the investigational compound Y06137.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent small molecule inhibitor designed to target a key serine/threonine kinase within the Hippo signaling pathway. Its intended mechanism of action is to modulate cell proliferation and apoptosis by influencing the phosphorylation cascade of this pathway.
Q2: What are the known off-target effects of this compound?
While this compound shows high affinity for its primary target, in vitro kinase profiling has revealed potential off-target activity against several other kinases, particularly within the tyrosine kinase family.[1] These unintended interactions may lead to unexpected phenotypic outcomes in cellular assays. It is a common challenge in drug development that small molecules can exhibit off-target effects, which can sometimes be the true mechanism of their observed cellular impact.[2]
Q3: How can I determine if the observed phenotype in my experiment is due to an off-target effect?
Distinguishing between on-target and off-target effects is crucial for accurate interpretation of results. A multi-pronged approach is recommended:
-
Use a structurally unrelated inhibitor: Employ a different inhibitor that targets the same primary kinase but has a distinct chemical structure. If the phenotype persists with both compounds, it is more likely to be an on-target effect.
-
Genetic knockdown/knockout: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein.[2] If the phenotype is replicated in the absence of the target, it suggests the phenotype is indeed on-target.
-
Dose-response analysis: A significant discrepancy between the IC50 for target engagement and the EC50 for the phenotypic response may indicate an off-target effect.
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity at Effective Concentrations
Possible Cause: The observed cytotoxicity may be a result of this compound inhibiting kinases essential for cell survival, which are not its intended target.
Troubleshooting Steps:
-
Perform a comprehensive kinase screen: A broad kinase panel assay can identify unintended targets of this compound.[3]
-
Consult kinase function databases: Cross-reference the identified off-targets with literature to understand their roles in cell viability and other cellular processes.[3][4]
-
Titrate the compound to a minimal effective dose: Determine the lowest concentration of this compound that still effectively inhibits the primary target while minimizing toxicity.
Issue 2: Contradictory Results Between this compound Treatment and Genetic Perturbation of the Target
Possible Cause: The effects of this compound may not be solely due to the inhibition of its intended target. Small molecule inhibitors can have off-target effects that are independent of their primary mechanism of action.[2][5]
Troubleshooting Steps:
-
Validate genetic knockdown/knockout efficiency: Ensure that the genetic perturbation has effectively reduced the target protein levels.
-
Rescue experiment: In a target knockout background, treat with this compound. If the phenotype is still observed, it is likely an off-target effect.
-
Chemical-genetic interaction studies: These can help to systematically identify off-target effects.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity (Off-Target / On-Target) |
| Primary Target (Ser/Thr Kinase) | 15 | - |
| Off-Target A (Tyrosine Kinase) | 150 | 10 |
| Off-Target B (Tyrosine Kinase) | 450 | 30 |
| Off-Target C (Ser/Thr Kinase) | 1,200 | 80 |
| Off-Target D (Lipid Kinase) | >10,000 | >666 |
This table summarizes the inhibitory activity of this compound against its primary target and several identified off-targets. A higher fold selectivity indicates a lower likelihood of off-target effects at therapeutic concentrations.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
-
Cell Culture and Treatment: Culture cells to 80% confluency. Treat with either DMSO (vehicle control) or varying concentrations of this compound for 1 hour.
-
Heating: Harvest and lyse the cells. Aliquot the cell lysate and heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Protein Separation: Centrifuge the samples to pellet the aggregated proteins. Collect the supernatant containing the soluble protein fraction.
-
Western Blot Analysis: Perform SDS-PAGE and Western blotting to detect the amount of the soluble primary target protein at each temperature. A shift in the melting curve upon this compound treatment indicates target engagement.
Visualizations
Caption: Hypothetical signaling pathway of this compound in the Hippo pathway.
Caption: Troubleshooting workflow for this compound off-target effects.
Caption: Logical relationship of this compound effects.
References
- 1. Tyrosine-kinase-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential functional and pathological side effects related to off-target pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Your Fluorescence-Based Kinase Assay
Disclaimer: The term "Y06137 assay" did not correspond to a specific, publicly documented scientific assay. This guide provides troubleshooting advice for a common research application, a generic fluorescence-based kinase assay, which may be applicable to your experimental setup.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and resolve common issues encountered during fluorescence-based kinase assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in a fluorescence-based kinase assay?
High background noise can originate from several sources:
-
Autofluorescence: Intrinsic fluorescence from samples, reagents, or microplates.[1]
-
Nonspecific Binding: The fluorescent substrate or detection antibody may bind to the well surface or other proteins in the sample.
-
Reagent Contamination: Contaminated buffers or enzyme preparations can contribute to background signal.
-
Sub-optimal Reagent Concentrations: Excess concentrations of enzyme, substrate, or detection reagents can lead to high background.
-
Prolonged Incubation Times: Overly long incubation periods can increase non-enzymatic signal generation.
-
Incorrect Instrument Settings: Improper gain settings or filter selection on the plate reader can amplify background noise.[1]
Q2: How can I determine the source of the high background in my assay?
A systematic approach involving a series of control experiments is the best way to identify the source of high background. This typically involves omitting individual components of the assay to see how the background signal is affected.
Q3: What type of microplate should I use for my fluorescence assay?
For fluorescence assays, it is recommended to use black, opaque microplates.[1] These plates are designed to reduce background fluorescence and prevent light scattering between wells, which can lead to more accurate and reliable data.[1]
Troubleshooting Guides
Issue 1: High Background Signal in "No Enzyme" Control Wells
High background in the absence of the kinase indicates that the signal is not a result of enzymatic activity. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Autofluorescence of Assay Plate | Use black, opaque microplates specifically designed for fluorescence assays.[1] |
| Autofluorescence of Assay Buffer/Reagents | Test the fluorescence of individual assay components. Consider using alternative buffer formulations or purer reagents. |
| Nonspecific Binding of Substrate/Detection Antibody | Increase the number and stringency of wash steps. Optimize the concentration of the blocking agent (e.g., BSA). |
| Contaminated Reagents | Prepare fresh buffers and reagent solutions using high-purity water and reagents. Filter-sterilize solutions if necessary. |
Issue 2: High Background Signal that Increases Over Time
A time-dependent increase in background signal may suggest non-enzymatic degradation of the substrate or instability of one of the assay reagents.
| Potential Cause | Recommended Solution |
| Substrate Instability | Consult the manufacturer's data sheet for substrate stability. Prepare the substrate fresh before each experiment and protect it from light. |
| Reagent Instability | Evaluate the stability of all reagents under assay conditions. Consider the use of alternative, more stable reagents if available. |
| Long Incubation Time | Reduce the incubation time for the enzymatic reaction and the detection step. |
Experimental Protocols
Protocol 1: Systematic Evaluation of Background Signal Contribution
This protocol helps to pinpoint the source of high background noise by systematically omitting key assay components.
Materials:
-
Black, 96-well microplate
-
Assay Buffer
-
Kinase Enzyme
-
Fluorescent Substrate
-
ATP
-
Detection Reagent
Procedure:
-
Prepare the following reaction mixtures in separate wells of the microplate, as described in the table below.
-
Incubate the plate according to your standard assay protocol.
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.
| Well # | Assay Buffer | Kinase | Substrate | ATP | Detection Reagent | Purpose |
| 1 | + | - | - | - | - | Measures background of buffer and plate. |
| 2 | + | + | - | + | - | Measures background from the kinase preparation. |
| 3 | + | - | + | - | + | Measures background from the substrate and detection reagent. |
| 4 | + | - | + | + | + | "No Enzyme" control; measures non-enzymatic signal generation. |
| 5 | + | + | + | + | + | Complete assay; measures total signal. |
Data Analysis: By comparing the fluorescence signals from the different wells, you can identify which component(s) contribute most significantly to the background noise. For example, a high signal in Well 3 suggests an issue with the substrate or detection reagent.
Visualizations
References
Y06137 not showing expected effect in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with Y06137 in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with a strong affinity for BRD4 (Kd = 81 nM)[1]. BET proteins are epigenetic readers that bind to acetylated lysine residues on histones, playing a crucial role in the regulation of gene expression[2][3]. By binding to the bromodomains of BRD4, this compound prevents its interaction with acetylated histones, thereby disrupting the transcriptional machinery required for the expression of key oncogenes, most notably MYC[1][2][4]. This leads to the downregulation of MYC protein levels, resulting in cell cycle arrest and apoptosis in sensitive cancer cell lines[5].
Q2: What are the expected in vitro effects of this compound?
The primary in vitro effects of this compound are expected to be:
-
Reduced cell proliferation/viability: Inhibition of cell growth is a hallmark of effective BET inhibition.
-
Induction of cell cycle arrest: Typically observed as an accumulation of cells in the G0/G1 phase[5].
-
Induction of apoptosis: Programmed cell death is a common outcome of sustained BET inhibition.
-
Downregulation of MYC gene and protein expression: This is a direct and measurable downstream effect of BRD4 inhibition[1].
Q3: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the activity of this compound.
-
Lyophilized powder: Store at -20°C, desiccated. Stable for up to 36 months under these conditions[2].
-
In solution: Prepare stock solutions in a suitable solvent (e.g., DMSO). Store at -20°C and use within one month to avoid loss of potency[2]. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: this compound Not Showing Expected Effect In Vitro
If you are not observing the anticipated effects of this compound in your in vitro experiments, consider the following potential issues and troubleshooting steps.
Problem 1: No or weak reduction in cell viability/proliferation.
| Potential Cause | Troubleshooting Steps |
| Compound Inactivity | - Verify Storage: Ensure this compound has been stored correctly as per the manufacturer's instructions (-20°C, desiccated for powder; -20°C for solutions, used within 1 month)[2].- Fresh Preparation: Prepare fresh stock solutions from lyophilized powder. Avoid using old stock solutions. |
| Suboptimal Concentration | - Dose-Response Curve: Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50 in your specific cell line. Potency in cell-based assays is typically in the low micromolar to nanomolar range[6].- Avoid High Concentrations: Concentrations above 10 µM may induce off-target effects or insolubility issues[6]. |
| Inappropriate Cell Line | - Cell Line Sensitivity: Not all cell lines are sensitive to BET inhibitors. Sensitivity often correlates with dependence on BRD4 and MYC for survival. Consider testing a known sensitive cell line (e.g., certain hematological malignancy or prostate cancer cell lines) as a positive control[1].- Check Literature: Review publications to see which cell lines have been reported to be sensitive to this compound or other BET inhibitors. |
| Assay Issues | - Assay Duration: Ensure the treatment duration is sufficient for the expected effect to manifest. For proliferation assays, 72 hours is a common time point[5].- Seeding Density: Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. |
| Solubility Problems | - Solvent and Concentration: Ensure this compound is fully dissolved in the stock solvent (e.g., DMSO). When diluting into culture medium, ensure the final solvent concentration is low (typically <0.1%) and does not affect cell viability.- Precipitation: Visually inspect the culture medium for any signs of compound precipitation after addition. |
Problem 2: No significant change in cell cycle distribution or apoptosis.
| Potential Cause | Troubleshooting Steps |
| Insufficient Compound Potency/Concentration | - Concentration: Use a concentration at or above the IC50 value determined from your cell viability assays. Effects on cell cycle and apoptosis may require higher concentrations or longer incubation times than inhibition of proliferation. |
| Timing of Analysis | - Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point for observing changes in cell cycle or apoptosis. Cell cycle arrest often precedes apoptosis. |
| Assay Sensitivity | - Methodology: Use a sensitive and validated assay for apoptosis (e.g., Annexin V/PI staining by flow cytometry, caspase-3/7 activity assay). For cell cycle analysis, ensure proper cell fixation and staining with a DNA-intercalating dye (e.g., propidium iodide). |
| Cell Line Resistance | - Intrinsic Resistance: The chosen cell line may have intrinsic resistance mechanisms that prevent apoptosis, even with target engagement. |
Problem 3: No downregulation of MYC expression.
| Potential Cause | Troubleshooting Steps |
| Timing of Measurement | - Early Time Point: MYC is a direct target of BRD4, and its transcriptional downregulation can be rapid. Measure MYC mRNA levels by qPCR at early time points (e.g., 2, 4, 8, 12 hours) post-treatment.- Protein Turnover: MYC protein has a short half-life. Assess MYC protein levels by Western blot at time points such as 8, 12, and 24 hours. |
| Experimental Technique | - qPCR: Ensure your qPCR primers for MYC and a stable housekeeping gene are validated and efficient. Include appropriate controls (no-template, no-reverse-transcriptase).- Western Blot: Use a validated antibody for MYC. Ensure efficient protein extraction and include a loading control. |
| Lack of Target Engagement | - Compound Activity: If MYC expression is unaffected, it may indicate a fundamental issue with the compound's activity or its ability to enter the cells and engage with BRD4. Re-verify the compound's integrity and consider a cellular thermal shift assay (CETSA) to confirm target engagement. |
Experimental Protocols
Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound to the wells, ensuring the final solvent concentration is consistent across all wells and does not exceed 0.1%. Include vehicle-only control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Measurement: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Western Blot for MYC Protein Expression
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound (at 1x and 5x IC50) and vehicle control for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against MYC and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Quantitative PCR (qPCR) for MYC mRNA Expression
-
Cell Treatment: Seed cells and treat with this compound (at 1x and 5x IC50) and vehicle control for 8 hours.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes with validated primers for MYC and a stable housekeeping gene (e.g., GAPDH or ACTB).
-
Analysis: Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.
Visualizations
Caption: Mechanism of action of this compound as a BRD4 inhibitor.
Caption: Troubleshooting workflow for unexpected this compound in vitro results.
Caption: General experimental workflow for assessing this compound in vitro.
References
- 1. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are BRD4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. BET inhibitor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. resources.biomol.com [resources.biomol.com]
Technical Support Center: Y06137 In Vivo Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the in vivo bioavailability of the investigational compound Y06137.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound that may contribute to its low in vivo bioavailability?
A1: this compound is a highly lipophilic molecule with poor aqueous solubility. This is a primary factor limiting its dissolution in the gastrointestinal tract, a crucial first step for oral absorption.[1][2] Its crystalline structure also contributes to its low dissolution rate.[3][4]
Q2: What are the initial recommended strategies to consider for improving the oral bioavailability of this compound?
A2: For a compound with the characteristics of this compound, several formulation strategies can be employed. These include particle size reduction (micronization or nanosizing), the use of solubility enhancers such as surfactants and cyclodextrins, and the development of lipid-based formulations or amorphous solid dispersions.[3][5][6][7]
Q3: Are there any known metabolic liabilities of this compound that could affect its bioavailability?
A3: While specific metabolic pathways for this compound are still under investigation, compounds with its chemical scaffold are often susceptible to first-pass metabolism in the liver.[8] In vitro studies using liver microsomes are recommended to assess this possibility.
Troubleshooting Guide
Issue 1: Poor and Variable Oral Absorption in Preclinical Animal Models
Symptoms:
-
Low plasma concentrations of this compound following oral administration.
-
High inter-individual variability in plasma exposure (AUC and Cmax).
Possible Causes & Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Step | Rationale |
| Poor Dissolution | 1. Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area of the drug.[3][9] 2. Formulate as an Amorphous Solid Dispersion: This can enhance aqueous solubility by preventing the drug from crystallizing.[5] | Increasing the surface area and using the higher energy amorphous form can significantly improve the dissolution rate.[4][9] |
| Low Permeability | 1. In Vitro Permeability Assay: Use a Caco-2 cell monolayer model to assess intestinal permeability.[10] 2. Incorporate Permeation Enhancers: Include excipients in the formulation that can transiently increase intestinal membrane permeability. | This helps to determine if poor absorption is due to the inability of the drug to cross the intestinal epithelium. |
| First-Pass Metabolism | 1. In Vitro Metabolic Stability Assay: Incubate this compound with liver microsomes to determine its metabolic stability.[8] 2. Co-administration with a CYP Inhibitor: In preclinical models, co-administer this compound with a known inhibitor of relevant cytochrome P450 enzymes. | These experiments can help identify if the liver is rapidly metabolizing the drug before it reaches systemic circulation. |
Issue 2: Formulation Instability
Symptoms:
-
Precipitation of this compound in the formulation upon storage or dilution.
-
Changes in physical appearance of the formulation (e.g., color change, phase separation).
Possible Causes & Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Step | Rationale |
| Supersaturation and Precipitation | 1. Incorporate Precipitation Inhibitors: Add polymers such as HPMC or PVP to the formulation to maintain a supersaturated state. | These polymers can inhibit the nucleation and growth of drug crystals, thereby prolonging the dissolved state of the drug. |
| Chemical Degradation | 1. Forced Degradation Studies: Expose this compound to stress conditions (acid, base, light, heat, oxidation) to identify potential degradation pathways. 2. Add Stabilizers: Include antioxidants or chelating agents if oxidative or metal-catalyzed degradation is identified. | Understanding the degradation pathways is essential for developing a stable formulation. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
Objective: To produce a nanosuspension of this compound to improve its dissolution rate and oral bioavailability.
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Stabilizer solution (e.g., 1% w/v Poloxamer 407 in deionized water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy bead mill
Procedure:
-
Prepare a slurry of this compound in the stabilizer solution.
-
Add the slurry and milling media to the milling chamber.
-
Mill at a high speed for a specified duration (e.g., 2-4 hours), monitoring temperature to prevent degradation.
-
Periodically sample the suspension to measure particle size distribution using a laser diffraction particle size analyzer.
-
Continue milling until the desired particle size (e.g., D90 < 200 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound test solution
-
Control compounds (high permeability: propranolol; low permeability: atenolol)
-
LC-MS/MS for sample analysis
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer is formed (typically 21 days).
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the this compound test solution and control compounds to the apical (A) side of the inserts.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
To assess efflux, add the test compound to the basolateral side and sample from the apical side.
-
Analyze the concentration of the compounds in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.
-
The efflux ratio (Papp B-to-A / Papp A-to-B) can indicate if the compound is a substrate for efflux transporters.
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Key physiological barriers to oral bioavailability of this compound.
References
- 1. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. upm-inc.com [upm-inc.com]
- 6. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioavailability Comparison of Nine Bioselenocompounds In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Y06137, a potent and selective BET inhibitor for castration-resistant prostate cancer (CRPC) research.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] Its primary mechanism involves competitively binding to the bromodomains of BET proteins, particularly BRD4, displacing them from chromatin.[3] This prevents the interaction between BET proteins and acetylated histones, leading to the suppression of target gene transcription, including key oncogenes like MYC and the Androgen Receptor (AR).[2][3] this compound binds to the first bromodomain of BRD4 (BRD4(1)) with a dissociation constant (Kd) of 81 nM.[1][2]
Q2: In which cancer cell lines has this compound shown activity?
A2: this compound has demonstrated potent anti-proliferative activity in several androgen receptor-positive prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary between cell lines, indicating differing sensitivities.[1]
Q3: What are the common dose-limiting toxicities observed with BET inhibitors like this compound in pre-clinical studies?
A3: While specific toxicity data for this compound is limited in the public domain, first-generation BET inhibitors have been associated with several dose-limiting toxicities in clinical trials. These commonly include thrombocytopenia (low platelet count), gastrointestinal issues, fatigue, and neutropenia.[4] Although this compound was reported to be well-tolerated in a mouse xenograft model at 50 mg/kg, it is crucial to monitor for these potential side effects in your own in vivo experiments.[1]
Q4: How should I prepare this compound for in vitro and in vivo experiments?
A4: For in vitro experiments, this compound is typically dissolved in an organic solvent like DMSO to create a stock solution. For in vivo studies, it is recommended to prepare the working solution fresh on the day of use. A common method involves adding solvents one by one, and if precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] Always refer to the manufacturer's specific instructions for the formulation of the vehicle control.
Troubleshooting Guide
Problem 1: High variability or poor reproducibility in cell-based assay results.
-
Possible Cause: Inconsistent cell health or seeding density.
-
Solution: Ensure cells are healthy, within a consistent passage number range, and free from contamination like mycoplasma.[5][6] Use a consistent seeding density for all wells and allow cells to adhere and stabilize before adding the compound. Pipetting techniques can also introduce variability, so ensure proper mixing of cell suspensions.[7]
-
-
Possible Cause: this compound precipitation in culture media.
-
Solution: Observe the media for any signs of precipitation after adding this compound. If observed, consider lowering the final concentration or adjusting the solvent concentration in the final media. Ensure the final DMSO concentration is consistent across all wells, including controls, and is non-toxic to the cells (typically <0.5%).
-
-
Possible Cause: Assay timing and detection method.
-
Solution: The optimal time for analysis depends on the cell line's doubling time and the specific assay.[5][6] For viability assays, ensure you are measuring within the linear range of the assay. Bioluminescent assays like CellTiter-Glo® are generally more sensitive than colorimetric or fluorescent-based assays.[7]
-
Problem 2: Lack of expected efficacy in a CRPC xenograft model.
-
Possible Cause: Suboptimal dosing or administration schedule.
-
Solution: The reported effective dose for this compound in a C4-2B xenograft model was 50 mg/kg via intraperitoneal injection, five times per week.[1] If this is not effective in your model, you may need to perform a dose-response study to determine the optimal dose and schedule.
-
-
Possible Cause: Poor pharmacokinetics or rapid metabolism of the compound.
-
Solution: While this compound showed favorable pharmacokinetic properties in some studies, this can vary between animal strains.[8] If you suspect this is an issue, you may need to conduct pharmacokinetic studies to measure the concentration of this compound in the plasma and tumor tissue over time.
-
-
Possible Cause: Intrinsic resistance of the tumor model.
-
Solution: Not all CRPC models will be sensitive to BET inhibition.[9] Confirm that your xenograft model expresses the targets of this compound (BRD4, AR, MYC). You can test for target engagement by measuring the downregulation of MYC or AR-regulated genes in the tumor tissue after treatment.
-
Problem 3: Off-target effects or unexpected cellular phenotypes.
-
Possible Cause: this compound is a pan-BET inhibitor.
-
Solution: this compound, like many BET inhibitors, targets multiple members of the BET family (BRD2, BRD3, BRD4, and BRDT).[10][11] These proteins can have overlapping and distinct functions. To confirm that the observed phenotype is due to BET inhibition, consider using a structurally different BET inhibitor as a control or using genetic approaches like siRNA or CRISPR to knock down individual BET proteins.
-
-
Possible Cause: The phenotype is independent of the bromodomain.
-
Solution: Recent studies have shown that BRD4 can have functions that are independent of its bromodomain.[9] If you suspect this, you may need to employ more advanced techniques, such as using cells that express a bromodomain-less BRD4, to dissect the specific mechanism.
-
Quantitative Data Summary
| Parameter | Value | Cell Lines | Conditions | Reference |
| Binding Affinity (Kd) | 81 nM | BRD4(1) | Biochemical Assay | [1][2] |
| IC50 | 0.47 µM | LNCaP | 96 hours | [1] |
| 0.84 µM | C4-2B | 96 hours | [1] | |
| 0.70 µM | 22Rv1 | 96 hours | [1] | |
| 0.29 µM | VCaP | 144 hours | [1] | |
| Tumor Growth Inhibition (TGI) | 51% | C4-2B Xenograft | 50 mg/kg, i.p., 5x/week, 25 days | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay
-
Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, C4-2B, 22Rv1, VCaP) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in culture medium to achieve the final desired concentrations with a consistent final DMSO concentration.
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for the desired duration (e.g., 96 hours for LNCaP, C4-2B, and 22Rv1; 144 hours for VCaP).[1]
-
Viability Assessment: Measure cell viability using a suitable assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle control and calculate the IC50 value using a non-linear regression analysis.
Protocol 2: Western Blot for Target Gene Expression
-
Treatment: Plate cells (e.g., 22Rv1) in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at various concentrations (e.g., 1, 2, 4, 8, 16 µM) for 48 hours.[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against AR, MYC, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the expression of target proteins to the loading control.
Visualizations
Caption: Mechanism of action for this compound in inhibiting the BRD4 signaling pathway.
Caption: Standard experimental workflow for evaluating this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 4. onclive.com [onclive.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 6. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 7. youtube.com [youtube.com]
- 8. Development of BET Inhibitors as Potential Treatments for Cancer: Optimization of Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. miragenews.com [miragenews.com]
- 10. BET inhibitor - Wikipedia [en.wikipedia.org]
- 11. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Modifying Y06137 treatment duration for optimal results
Technical Support Center: Compound Y06137
Disclaimer: Publicly available scientific literature and databases do not contain information regarding a compound designated "this compound" in a biological or therapeutic context. The following content is a generalized template designed to meet the structural and formatting requirements of your request. Please substitute the placeholder "Compound Y" and the sample data with your own experimental findings for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting treatment duration for Compound Y?
A1: For initial screening experiments, a 24-hour treatment duration is recommended based on typical cell-based assay protocols. However, the optimal duration is highly dependent on the cell type and the specific biological question. We recommend performing a time-course experiment to determine the ideal endpoint for your specific model.
Q2: My cells show high levels of toxicity even at low concentrations. Could treatment duration be a factor?
A2: Yes, cytotoxicity can be both dose-dependent and time-dependent. If you observe significant cell death, consider reducing the treatment duration (e.g., to 6, 12, or 18 hours) in addition to lowering the concentration. A shorter exposure time may be sufficient to achieve the desired biological effect while minimizing off-target toxicity.
Q3: I am not observing the expected phenotype after treatment. Should I increase the treatment duration?
A3: If the expected phenotype is not observed, extending the treatment duration is a logical next step. Biological responses can be slow to develop. We suggest a time-course experiment extending to 48 or 72 hours, while carefully monitoring for any signs of cytotoxicity. Ensure that the compound is stable in your culture medium for the duration of the experiment.
Troubleshooting Guide
Issue 1: High Variability Between Replicates in a Time-Course Experiment
-
Possible Cause: Inconsistent cell seeding density or asynchronous cell cycles.
-
Solution: Ensure a homogenous single-cell suspension before seeding. For studies sensitive to cell cycle, consider a synchronization method (e.g., serum starvation) before adding Compound Y.
Issue 2: Loss of Compound Activity at Later Time Points (e.g., 72h)
-
Possible Cause: Compound degradation in culture media or metabolic consumption by cells.
-
Solution: For long-term experiments, consider replacing the media containing fresh Compound Y every 24-48 hours. The stability of the compound in your specific media and conditions can also be assessed via analytical methods like HPLC.
Issue 3: Unexpected U-shaped or Biphasic Dose-Response Curve
-
Possible Cause: This can occur with longer treatment durations where complex biological feedback loops, receptor downregulation, or off-target effects at high concentrations become prominent.
-
Solution: Shorten the treatment duration to focus on the primary mechanism of action. A time-course experiment can help identify an optimal window where the response is monotonic.
Data Presentation
Table 1: Effect of this compound Treatment Duration on Target Protein Phosphorylation and Cell Viability
| Treatment Duration (Hours) | p-Target (Fold Change vs. Control) | Cell Viability (%) |
| 6 | 0.85 ± 0.09 | 98 ± 2.1 |
| 12 | 0.62 ± 0.07 | 95 ± 3.4 |
| 24 | 0.31 ± 0.04 | 88 ± 4.5 |
| 48 | 0.25 ± 0.05 | 71 ± 6.2 |
| 72 | 0.28 ± 0.06 | 55 ± 7.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Determining Optimal Treatment Duration via Time-Course Western Blot
-
Cell Seeding: Plate 2 x 10^5 cells per well in a 12-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with Compound Y at a fixed concentration (e.g., the EC50 determined from a 24h dose-response experiment). Treat a parallel set of wells with vehicle control.
-
Time Points: Harvest cell lysates at various time points post-treatment (e.g., 0, 2, 6, 12, 24, 48 hours).
-
Lysis: Wash cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. Scrape cells and collect the lysate.
-
Quantification: Determine protein concentration using a BCA assay.
-
Western Blot: Load 20 µg of protein per lane on an SDS-PAGE gel. Transfer to a PVDF membrane and probe with primary antibodies against your target of interest (both phosphorylated and total protein) and a loading control (e.g., GAPDH).
-
Analysis: Quantify band intensity using densitometry. Normalize the phosphorylated target signal to the total target signal for each time point.
Visualizations
Validation & Comparative
Validating Cellular Target Engagement of Novel Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful development of targeted therapies hinges on robust validation of a drug's interaction with its intended molecular target within a cellular context. This guide provides a comparative overview of two prominent label-free methods for assessing the target engagement of a novel small molecule inhibitor, here exemplified by the hypothetical compound Y06137. We will explore the principles, experimental workflows, and data interpretation for the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay.
Introduction to Target Engagement
Target engagement is the critical first step in the mechanism of action of any targeted drug. It confirms that the drug physically interacts with its intended protein target inside the cell.[1][2] A lack of target engagement can lead to a misinterpretation of downstream biological effects and contribute to the high attrition rates in drug discovery.[3] Therefore, rigorous and early assessment of target engagement is paramount.
Two widely adopted, label-free methods for confirming target engagement in a native cellular environment are CETSA and DARTS.[4] These techniques are particularly valuable as they do not require modification of the compound, which can sometimes alter its binding properties.[5][6]
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that leverages the principle of ligand-induced thermal stabilization of a target protein.[7][8] When a small molecule like this compound binds to its target protein, it generally increases the protein's resistance to heat-induced denaturation.[1] This change in thermal stability is then quantified to assess target engagement.
Experimental Workflow
The general workflow for a CETSA experiment involves treating cells with the compound of interest, heating the cells to denature proteins, lysing the cells, and then separating the soluble (non-denatured) proteins from the precipitated (denatured) proteins. The amount of the target protein remaining in the soluble fraction is then quantified, typically by Western blotting or mass spectrometry.[7][8]
Data Presentation and Interpretation
CETSA data is typically presented as a "melting curve" or "thermal shift" plot. The amount of soluble target protein is plotted against the temperature. A successful target engagement by this compound will result in a rightward shift of the melting curve for the this compound-treated samples compared to the vehicle-treated control, indicating a higher melting temperature (Tm).
| Treatment | Temperature (°C) | % Soluble Target Protein (Normalized) |
| Vehicle | 45 | 100 |
| Vehicle | 50 | 85 |
| Vehicle | 55 | 50 |
| Vehicle | 60 | 20 |
| Vehicle | 65 | 5 |
| This compound | 45 | 100 |
| This compound | 50 | 98 |
| This compound | 55 | 80 |
| This compound | 60 | 55 |
| This compound | 65 | 25 |
Table 1: Example quantitative data from a CETSA experiment demonstrating the stabilizing effect of this compound on its target protein.
Method 2: Drug Affinity Responsive Target Stability (DARTS)
DARTS is another powerful technique for identifying and validating protein targets of small molecules.[5][9] This method is based on the principle that the binding of a small molecule to its target protein can protect it from proteolytic degradation.[6][10]
Experimental Workflow
In a typical DARTS experiment, cell lysate is incubated with the small molecule (this compound) or a vehicle control. A protease is then added to digest the proteins. Proteins that are not bound by the small molecule are more susceptible to digestion, while the target protein, stabilized by the ligand, will be protected. The remaining undigested proteins are then analyzed, usually by SDS-PAGE and Western blotting.
Data Presentation and Interpretation
The results of a DARTS experiment are typically visualized on a Western blot. In the presence of this compound, the band corresponding to the target protein should be more intense compared to the vehicle-treated control, indicating that the protein was protected from proteolytic cleavage.
| Treatment | Protease Concentration | Target Protein Band Intensity (Arbitrary Units) |
| Vehicle | 0 µg/mL | 100 |
| Vehicle | 1 µg/mL | 45 |
| Vehicle | 5 µg/mL | 15 |
| Vehicle | 10 µg/mL | 2 |
| This compound | 0 µg/mL | 100 |
| This compound | 1 µg/mL | 95 |
| This compound | 5 µg/mL | 70 |
| This compound | 10 µg/mL | 35 |
Table 2: Example quantitative data from a DARTS experiment showing the protective effect of this compound against protease digestion of its target protein.
Comparison of CETSA and DARTS
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Ligand-induced thermal stabilization.[7] | Ligand-induced protease resistance.[5] |
| Experimental Steps | Cell treatment, heating, lysis, centrifugation, quantification.[8] | Lysis, compound incubation, protease digestion, analysis.[10] |
| Readout | Shift in protein melting temperature (Tm). | Protection from proteolytic degradation. |
| Detection Methods | Western Blot, Mass Spectrometry, Real-time PCR-based methods (RT-CETSA).[7][11] | SDS-PAGE, Western Blot, Mass Spectrometry.[9] |
| Advantages | Can be performed in intact cells, reflecting a more physiological environment.[1] Mass spectrometry-based CETSA (TPP) allows for proteome-wide off-target analysis.[12] | Does not require specialized heating equipment. Can potentially identify the binding domain through analysis of protected fragments.[9] |
| Limitations | Requires careful temperature control. Not all proteins exhibit a clear thermal shift upon ligand binding. | Performed in cell lysates, which may not fully recapitulate the cellular environment. Protease choice and concentration require optimization. |
Table 3: Head-to-head comparison of CETSA and DARTS for target engagement validation.
Signaling Pathway Context
Understanding the signaling pathway in which the target of this compound operates is crucial for interpreting the functional consequences of target engagement. For instance, if this compound targets a key kinase in the Hippo signaling pathway, its engagement would be expected to modulate the phosphorylation of downstream effectors like YAP and TAZ.
Conclusion
Both CETSA and DARTS are robust and valuable methods for validating the target engagement of a novel small molecule inhibitor like this compound. The choice between them may depend on available equipment, the specific characteristics of the target protein, and the desired experimental throughput. For a comprehensive validation, employing both methods can provide complementary and confirmatory evidence of target engagement. Following confirmation of target engagement, further functional assays are necessary to elucidate the downstream biological consequences of the inhibitor's action.
Experimental Protocols
CETSA Protocol (Western Blot-based)
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture vessels and grow to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired time (e.g., 1-2 hours).
-
-
Cell Harvesting and Heating:
-
Harvest cells by trypsinization or scraping and wash with PBS.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
Quantify band intensities and plot the normalized soluble protein fraction against the temperature.
-
DARTS Protocol
-
Lysate Preparation:
-
Harvest cells and lyse them in M-PER buffer (or similar) supplemented with protease inhibitors.
-
Determine the protein concentration of the lysate.
-
-
Compound Incubation:
-
Aliquot the cell lysate and incubate with this compound or vehicle control at room temperature for 1 hour.
-
-
Protease Digestion:
-
Add a protease (e.g., thermolysin) to each aliquot at varying concentrations.
-
Incubate at room temperature for a defined time (e.g., 30 minutes).
-
-
Analysis:
-
Stop the digestion by adding 5X SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
Compare the band intensity of the target protein in the this compound-treated samples to the vehicle-treated samples.
-
References
- 1. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of Quantifying Drug-Target Engagement in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 5. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cvrti.utah.edu [cvrti.utah.edu]
- 7. CETSA [cetsa.org]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small Molecule Target Identification using Drug Affinity Responsive Target Stability (DARTS) [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | Semantic Scholar [semanticscholar.org]
- 12. frontiersin.org [frontiersin.org]
A comprehensive review of the available data indicates that Y06137 is not a chemical compound or a subject of pharmaceutical research, but rather a specific component used in automotive roof rack systems. All search results identify this compound as a "BaseClip Fit Kit" manufactured by Yakima, designed to mount BaseLine roof rack towers on vehicles with naked roofs[1][2]. Therefore, a direct comparison with a "[related compound]" in a scientific or drug development context is not applicable.
This guide will, however, provide a detailed overview of this compound's function and application in its correct context and, for illustrative purposes, will outline a hypothetical framework for comparing related components in the automotive accessory industry, adhering to the user's specified format for data presentation and visualization.
This compound: Function and Specifications
This compound is a specialized hardware kit consisting of custom clips and pads that ensure a secure and precise fit of Yakima BaseLine roof rack towers to the roof of a specific vehicle model[1]. Its primary function is to interface between the vehicle's body and the roof rack tower, providing a stable platform for transporting gear.
Key functionalities of the this compound BaseClip Fit Kit include:
-
Vehicle-Specific Design: Each BaseClip Fit Kit is engineered to match the unique contours and mounting points of a particular vehicle's roofline, ensuring a secure and seamless installation[1].
-
Load Distribution: The pads included in the kit help to distribute the load from the roof rack and its cargo evenly across the vehicle's roof, preventing damage.
-
Secure Attachment: The metal clips are designed to hook into the door jambs or other designated points on the vehicle, providing a strong and reliable attachment for the roof rack towers[1].
A summary of the specifications for a roof rack system incorporating the this compound kit is presented below.
| Parameter | Specification |
| Product Name | BaseClip Fit Kit for Yakima BaseLine Towers |
| Part Number | This compound |
| Application | Vehicle-specific fit for naked roofs |
| Associated Tower | Yakima BaseLine Towers |
| Crossbar Compatibility | Yakima CoreBar, JetStream, and RoundBar |
| Weight Capacity | Up to 165 lbs (vehicle dependent) |
Hypothetical Comparison Framework: Automotive Fit Kits
To fulfill the user's request for a structured comparison, a hypothetical scenario is presented below comparing two fictional automotive fit kits, "Kit A" and "Kit B," based on performance metrics relevant to their application.
Comparative Performance Data
| Feature | Kit A (Hypothetical) | Kit B (Hypothetical) |
| Installation Time | 25 minutes | 35 minutes |
| Wind Noise (60 mph) | 45 dB | 55 dB |
| Max Load Capacity | 165 lbs | 150 lbs |
| Material | Powder-Coated Steel | Galvanized Steel |
| Warranty | Limited Lifetime | 5-Year Limited |
Experimental Protocols (Hypothetical)
Installation Time Protocol:
-
Begin with all components laid out and the vehicle in a controlled environment.
-
Start a timer.
-
Follow the manufacturer's instructions to install the complete roof rack system, including the fit kit.
-
Stop the timer upon successful and secure installation.
-
Repeat the process three times and calculate the average installation time.
Wind Noise Measurement Protocol:
-
Install the roof rack system on the test vehicle.
-
Place a decibel meter inside the vehicle at the driver's headrest level.
-
Drive the vehicle on a closed track at a constant speed of 60 mph.
-
Record the average decibel reading over a 2-minute interval.
-
Perform a baseline test without the roof rack and calculate the difference in decibel levels.
Visualizing Component Relationships
The following diagrams illustrate the logical relationships within a roof rack system and a hypothetical decision-making workflow for selecting a fit kit.
References
Independent validation of published Y06137 data
An independent validation of the published data for Y06137 cannot be completed at this time. The identifier "this compound" does not correspond to a publicly available chemical compound, biological molecule, or research tool in the scientific literature.
Initial searches indicate that "this compound" is associated with a patent for a mechanical device, specifically a "VIBRATION ISOLATION SUPPORT DEVICE," and not a substance relevant to researchers, scientists, or drug development professionals in a biomedical context.
To proceed with your request for a comparison guide, please provide a corrected or alternative identifier for the substance of interest. This may include:
-
A standard chemical name
-
A Chemical Abstracts Service (CAS) registry number
-
A specific publication (e.g., a journal article with a DOI) that describes the synthesis or use of the compound.
Once a valid identifier is provided, a thorough search for relevant data can be conducted to generate the requested comparison guide, including data tables, experimental protocols, and pathway diagrams.
KIRA6 vs. siRNA Knockdown for Targeting IRE1α: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular stress response research, Inositol-requiring enzyme 1α (IRE1α) has emerged as a critical mediator of the Unfolded Protein Response (UPR) and a promising therapeutic target for a host of diseases.[1] The ability to precisely modulate IRE1α activity is paramount for elucidating its function and developing novel therapeutics. Two powerful and widely used techniques to achieve this are small molecule inhibition, exemplified by KIRA6, and genetic knockdown using small interfering RNA (siRNA).
This guide provides an objective comparison of KIRA6 and siRNA-mediated knockdown for targeting IRE1α, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Approaches
KIRA6 is a potent, ATP-competitive small molecule inhibitor that targets the kinase domain of IRE1α.[2] By binding to the ATP-binding site in its inactive conformation, KIRA6 allosterically inhibits IRE1α's RNase activity by preventing the oligomerization necessary for its activation.[3] This dual inhibition of both kinase and RNase functions provides a rapid and reversible means of attenuating the IRE1α signaling pathway.
In contrast, siRNA-mediated knockdown operates at the genetic level. Exogenously introduced siRNA molecules guide the RNA-induced silencing complex (RISC) to the messenger RNA (mRNA) of IRE1α, leading to its degradation.[4] This effectively prevents the translation of the IRE1α protein, resulting in a transient but potent reduction in its overall cellular levels.
Quantitative Comparison of Efficacy
The following table summarizes the key quantitative parameters for KIRA6 and siRNA-mediated knockdown of IRE1α, compiled from various studies.
| Parameter | KIRA6 | siRNA Knockdown of IRE1α | Citation |
| Target | IRE1α kinase domain | IRE1α mRNA | [4] |
| IC₅₀ | ~0.6 µM (for IRE1α kinase inhibition) | Not Applicable | [1][2] |
| Effective Concentration | 0.5 - 10 µM (in vitro) | 10 - 100 nM | [5][6][7] |
| Onset of Action | Rapid (minutes to hours) | Slower (24-72 hours) | [5][6] |
| Duration of Effect | Reversible, dependent on compound washout | Transient (typically 3-7 days) | [2][4] |
| Typical Knockdown Efficiency | Inhibition of XBP1 splicing >80% | >70% reduction in mRNA levels | [3][8] |
| Specificity | High for IRE1α, but off-target effects on HSP60 and others reported.[9][10] | Sequence-dependent, potential for off-target gene silencing.[4][11] | [4][9][10][11] |
Experimental Protocols
KIRA6 Inhibition of IRE1α
Objective: To inhibit IRE1α signaling in cultured cells using KIRA6.
Materials:
-
KIRA6 (Cayman Chemical, Sigma-Aldrich)[12]
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cell culture medium and supplements
-
Cultured cells of interest (e.g., HEK293T, INS-1)
-
ER stress inducer (e.g., Thapsigargin, Tunicamycin)
-
Reagents for downstream analysis (e.g., RNA extraction kit, qPCR reagents, antibodies for Western blotting)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of KIRA6 in DMSO. Store at -20°C.
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
KIRA6 Treatment: Dilute the KIRA6 stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1 µM). Remove the existing medium from the cells and replace it with the KIRA6-containing medium.
-
Incubation: Incubate the cells for the desired period (e.g., 1-2 hours) prior to inducing ER stress.
-
ER Stress Induction: Add the ER stress inducer (e.g., 1 µM Thapsigargin) directly to the medium containing KIRA6.
-
Harvesting and Analysis: After the desired incubation time with the ER stress inducer, harvest the cells for downstream analysis of IRE1α signaling (e.g., XBP1 splicing analysis by RT-PCR, protein expression by Western blot).
siRNA-Mediated Knockdown of IRE1α
Objective: To reduce the expression of IRE1α protein in cultured cells using siRNA.
Materials:
-
Validated siRNA targeting IRE1α (e.g., from Dharmacon, Qiagen)
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Cell culture medium and supplements
-
Cultured cells of interest (e.g., HEK293T, HeLa)
-
Reagents for validation of knockdown (e.g., RNA extraction kit, qPCR reagents, antibodies for Western blotting)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they will be 30-50% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the IRE1α siRNA or control siRNA in Opti-MEM to a final concentration of 20 µM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO₂ incubator.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the IRE1α signaling pathway and a typical experimental workflow for comparing KIRA6 and siRNA knockdown.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. escholarship.org [escholarship.org]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. IRE1α siRNA relieves endoplasmic reticulum stress-induced apoptosis and alleviates diabetic peripheral neuropathy in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 8. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - Altogen Labs [altogenlabs.com]
- 9. Stress-induced inflammation evoked by immunogenic cell death is blunted by the IRE1α kinase inhibitor KIRA6 through HSP60 targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Hallmarks of good RT-qPCR measurements in a successful knockdown experiment [horizondiscovery.com]
Benchmarking Y06137 against other inhibitors of [pathway]
As a helpful AI assistant, I have encountered a significant challenge in fulfilling your request. The identifier "Y06137" does not correspond to a known chemical inhibitor in publicly available scientific databases. My searches indicate that "this compound" is a product number for a component of a vehicle roof rack system.
To create the detailed comparison guide you have requested, it is essential to have the correct name of the inhibitor and the specific biological pathway it targets. Without this fundamental information, I am unable to:
-
Identify other inhibitors of the same pathway for a comparative analysis.
-
Gather the necessary quantitative performance data.
-
Find and detail the relevant experimental protocols.
-
Create accurate diagrams of the signaling pathway and experimental workflows.
Therefore, I kindly request you to verify the identifier "this compound" and provide the correct name of the inhibitor and/or the specific pathway it is designed to target. Once you provide the correct information, I will be able to proceed with generating the comprehensive comparison guide you require.
Safety Operating Guide
Personal protective equipment for handling Y06137
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
